molecular formula C11H10FN3S B1271583 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 205806-31-1

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271583
CAS No.: 205806-31-1
M. Wt: 235.28 g/mol
InChI Key: DMSRFFUUYVAHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H10FN3S and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSRFFUUYVAHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365767
Record name 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

205806-31-1
Record name 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines the synthetic pathway, detailed experimental protocols, and expected characterization data.

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process. The most common and effective route begins with the formation of a substituted thiosemicarbazide, followed by cyclization to yield the desired triazole ring.

The overall synthetic scheme can be visualized as follows:

Synthesis of this compound cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-fluorobenzohydrazide 4-fluorobenzohydrazide Allyl_isothiocyanate Allyl isothiocyanate Thiosemicarbazide 1-(4-fluorobenzoyl)-4-allyl- thiosemicarbazide Allyl_isothiocyanate->Thiosemicarbazide Triazole 4-allyl-5-(4-fluorophenyl)-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole NaOH, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of the target compound.

Synthesis of 1-(4-fluorobenzoyl)-4-allylthiosemicarbazide

This step involves the reaction of 4-fluorobenzohydrazide with allyl isothiocyanate to form the thiosemicarbazide intermediate.

Materials:

  • 4-fluorobenzohydrazide

  • Allyl isothiocyanate

  • Absolute ethanol

Procedure:

  • A solution of 4-fluorobenzohydrazide (0.1 mol) in absolute ethanol (150 mL) is prepared in a round-bottom flask.

  • Allyl isothiocyanate (0.1 mol) is added dropwise to the solution while stirring.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound

The synthesized thiosemicarbazide intermediate is then cyclized in an alkaline medium to form the final product.

Materials:

  • 1-(4-fluorobenzoyl)-4-allylthiosemicarbazide

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • 1-(4-fluorobenzoyl)-4-allylthiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (8%, 100 mL).

  • The mixture is refluxed for 6-8 hours.

  • After cooling, the solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1-(4-fluorobenzoyl)-4-allylthiosemicarbazideC₁₁H₁₂FN₃OS253.30165-16885-90
This compoundC₁₁H₁₀FN₃S235.28180-18370-80

Table 2: Spectroscopic Data

CompoundIR (cm⁻¹)¹H NMR (δ ppm)
1-(4-fluorobenzoyl)-4-allylthiosemicarbazide3250-3150 (N-H), 1680 (C=O), 1550 (C=S)10.5 (s, 1H, NH), 9.8 (s, 1H, NH), 8.3 (s, 1H, NH), 7.9-7.3 (m, 4H, Ar-H), 5.9 (m, 1H, CH=), 5.2 (m, 2H, =CH₂), 4.2 (d, 2H, N-CH₂)
This compound3100 (N-H), 2550 (S-H), 1610 (C=N)13.5 (s, 1H, SH), 7.8-7.2 (m, 4H, Ar-H), 5.8 (m, 1H, CH=), 5.1 (m, 2H, =CH₂), 4.5 (d, 2H, N-CH₂)

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental Workflow cluster_step1 Step 1: Thiosemicarbazide Synthesis cluster_step2 Step 2: Triazole Synthesis (Cyclization) cluster_analysis Analysis A Dissolve 4-fluorobenzohydrazide in ethanol B Add allyl isothiocyanate A->B C Reflux for 4-6 hours B->C D Cool and filter precipitate C->D E Dissolve thiosemicarbazide in NaOH solution D->E Intermediate F Reflux for 6-8 hours E->F G Cool and filter F->G H Acidify with HCl G->H I Filter and recrystallize product H->I J Characterize product (MP, IR, NMR) I->J Final Product

Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. The provided protocols are based on established methods for analogous compounds and may require optimization for specific laboratory conditions.[1][2][3][4][5] The characterization data are predictive and should be confirmed by experimental analysis. Derivatives of 1,2,4-triazole are recognized for a variety of biological activities, including antimicrobial and anti-inflammatory properties, making this class of compounds a significant area of research.[3][4]

References

Technical Whitepaper: Physicochemical Properties of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a predictive summary based on the known properties and synthetic routes of structurally analogous compounds. As of the date of this document, specific experimental data for this exact molecule is not extensively available in public literature. This guide is intended to provide a foundational framework for its synthesis, characterization, and potential applications.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly influence the molecule's biological and physicochemical properties.[2] This whitepaper focuses on the predicted physicochemical characteristics, a plausible synthetic pathway, and potential biological relevance of this compound. The presence of the allyl group, the fluorophenyl moiety, and the triazole-thiol core suggests potential applications in antifungal drug discovery, a common trait for this class of compounds.[1]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous structures. These values should be considered as estimates and require experimental verification.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₁₀FN₅S
Molecular Weight 263.29 g/mol
Appearance White to off-white solid
Melting Point Expected in the range of 150-200 °C
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and poorly soluble in water.
pKa The thiol group is expected to be acidic, with a pKa around 7-8. The triazole nitrogens are weakly basic.
LogP The presence of the fluorophenyl and allyl groups suggests a moderate lipophilicity.

Proposed Synthesis Pathway

The synthesis of this compound can be accomplished through a multi-step process, which is a common method for creating 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3] The pathway initiates with the formation of a key intermediate, a substituted thiosemicarbazide, followed by its cyclization in an alkaline medium.

Synthesis_Pathway cluster_0 Step 1: Formation of Thiosemicarbazide Intermediate cluster_1 Step 2: Cyclization 4_fluorobenzoic_hydrazide 4-Fluorobenzoic Hydrazide intermediate 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide 4_fluorobenzoic_hydrazide->intermediate Ethanol, Reflux allyl_isothiocyanate Allyl Isothiocyanate allyl_isothiocyanate->intermediate intermediate_ref 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide product This compound intermediate_ref->product Aqueous NaOH, Reflux

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments involved in the synthesis and characterization of the target compound.

Synthesis of 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzoic hydrazide in absolute ethanol.

  • Addition of Reagent: To this solution, add an equimolar amount of allyl isothiocyanate.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Synthesis of this compound
  • Reaction Setup: The synthesized 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide is suspended in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Reaction Conditions: The suspension is heated to reflux for 6-8 hours, during which the cyclization occurs.

  • Work-up: The reaction mixture is then cooled and filtered. The filtrate is acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: The precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to obtain the purified final product.

Characterization

The structure of the synthesized compound would be confirmed using a variety of spectroscopic and analytical techniques.

Experimental_Workflow start Synthesized Compound ftir FT-IR Spectroscopy start->ftir Functional Group ID nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Proton and Carbon Environment mass_spec Mass Spectrometry start->mass_spec Molecular Weight and Fragmentation elemental Elemental Analysis start->elemental Elemental Composition structure_elucidation Structure Elucidation ftir->structure_elucidation nmr->structure_elucidation mass_spec->structure_elucidation elemental->structure_elucidation

Caption: General experimental workflow for the characterization of the title compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show characteristic absorption bands for N-H, C=N, C=C (aromatic), and C-S stretching vibrations. The presence of a weak S-H band might also be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should display signals corresponding to the protons of the allyl group, the aromatic protons of the fluorophenyl ring, and a signal for the SH proton.

    • ¹³C NMR: Will show resonances for the carbons of the triazole ring, the allyl group, and the fluorophenyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

  • Elemental Analysis: The percentages of carbon, hydrogen, nitrogen, and sulfur should be in agreement with the calculated values for the molecular formula C₁₁H₁₀FN₅S.

Potential Biological Activity and Signaling Pathway

Triazole compounds are well-known for their antifungal properties, which they typically exert by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[4][5]

Antifungal_Mechanism Triazole 4-allyl-5-(4-fluorophenyl)-4H- 1,2,4-triazole-3-thiol CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol ToxicSterols Accumulation of Toxic Sterol Intermediates CYP51->ToxicSterols Blockade causes Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalyzed conversion FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane GrowthInhibition Fungal Growth Inhibition FungalMembrane->GrowthInhibition Disruption leads to ToxicSterols->FungalMembrane Disrupts

Caption: Antifungal mechanism of action of triazole compounds.

Conclusion

References

Structure Elucidation of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of the novel heterocyclic compound, 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This document outlines the probable synthetic pathway, expected analytical and spectroscopic data, and a logical workflow for its characterization. The information presented herein is compiled from established synthetic methodologies for analogous 1,2,4-triazole derivatives and general principles of spectroscopic analysis.

Introduction

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antifungal, antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of an allyl group, a fluorophenyl moiety, and a thiol group into the 1,2,4-triazole scaffold is anticipated to yield a molecule with unique biological and chemical properties. The structural elucidation of this compound is a critical step in understanding its potential as a therapeutic agent.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, as illustrated in the workflow diagram below. This pathway is based on established methods for the synthesis of similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

G cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product A 4-Fluorobenzoic acid C 4-Fluorobenzoyl chloride A->C Esterification B Thionyl chloride (SOCl2) E 4-Fluorobenzohydrazide C->E Hydrazinolysis D Hydrazine hydrate G Potassium dithiocarbazinate salt E->G Salt formation F Carbon disulfide (CS2) / KOH I 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide G->I Addition H Allyl isothiocyanate K This compound I->K Cyclization J Sodium hydroxide (NaOH) / Reflux

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis.

Synthesis of 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide (Intermediate I)
  • Preparation of Potassium Dithiocarbazinate Salt: To a stirred solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), 4-fluorobenzohydrazide (0.1 mol) is added. The mixture is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise with continuous stirring. The reaction mixture is then stirred at room temperature for 12 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried under vacuum.

  • Reaction with Allyl Isothiocyanate: The dried potassium salt (0.1 mol) is suspended in ethanol, and allyl isothiocyanate (0.1 mol) is added. The mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with water and recrystallized from ethanol to yield 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide.

Synthesis of this compound (Final Product)
  • Cyclization: 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide (0.05 mol) is added to a 2N aqueous solution of sodium hydroxide (100 mL).

  • The mixture is refluxed for 6-8 hours.

  • After cooling, the solution is filtered and acidified with dilute hydrochloric acid to a pH of 5-6.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Structure Elucidation Data

The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques. The following tables summarize the expected quantitative data.

Physicochemical and Mass Spectrometry Data
ParameterExpected Value
Molecular Formula C₁₁H₁₀FN₃S
Molecular Weight 235.28 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available (would be determined experimentally)
Mass Spectrum (m/z) 235 [M]⁺, other fragments corresponding to loss of allyl, fluorophenyl, and thiol groups.
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3100N-H stretching (tautomeric form)
~3050Aromatic C-H stretching
~2980Aliphatic C-H stretching
~2550S-H stretching (thiol form)
~1610C=N stretching (triazole ring)
~1500C=C stretching (aromatic ring)
~1220C-F stretching
~1100C=S stretching (thione form)
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet1HSH (thiol proton)
7.8 - 7.9Multiplet2HAromatic protons (ortho to F)
7.2 - 7.3Multiplet2HAromatic protons (meta to F)
5.8 - 5.9Multiplet1H-CH=CH₂ (allyl)
5.1 - 5.2Multiplet2H-CH=CH₂ (allyl)
4.6 - 4.7Doublet2HN-CH₂- (allyl)

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168C=S (thione carbon)
~162 (d, J ≈ 250 Hz)C-F (aromatic)
~150C-5 (triazole ring)
~132-CH=CH₂ (allyl)
~130 (d, J ≈ 8 Hz)Aromatic CH (ortho to F)
~128Aromatic C (ipso)
~118-CH=CH₂ (allyl)
~116 (d, J ≈ 22 Hz)Aromatic CH (meta to F)
~46N-CH₂- (allyl)

Logical Relationship for Structure Confirmation

The confirmation of the structure of this compound is based on the logical interpretation and correlation of data from multiple analytical techniques.

G MS Mass Spectrometry (Molecular Weight Confirmation) Structure Confirmed Structure: This compound MS->Structure Provides molecular formula IR IR Spectroscopy (Functional Group Identification) IR->Structure Confirms -SH, C=N, C-F bonds HNMR 1H NMR Spectroscopy (Proton Environment) HNMR->Structure Shows allyl and fluorophenyl protons CNMR 13C NMR Spectroscopy (Carbon Skeleton) CNMR->Structure Confirms carbon framework and C-F coupling

Caption: Logical workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a well-defined synthetic route and comprehensive spectroscopic analysis. The proposed synthesis provides a reliable method for obtaining the target compound, while the expected analytical and spectroscopic data offer a clear roadmap for its characterization. The combination of mass spectrometry, IR, and NMR spectroscopy provides unequivocal evidence for the assigned structure. This foundational knowledge is paramount for the further investigation of this compound's biological activities and its potential development as a novel therapeutic agent. Researchers and scientists in the field of drug development can utilize this guide as a comprehensive resource for the synthesis and characterization of this and structurally related molecules.

CAS number for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] This document outlines the chemical properties, a plausible synthetic route, and potential biological activities of the title compound, based on established methodologies for analogous 1,2,4-triazole-3-thiols. Detailed experimental protocols and characterization data are presented to facilitate further research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 205806-31-1[2]
Molecular Formula C₁₁H₁₀FN₃S[2]
Molecular Weight 235.28 g/mol [2]
Purity Typically ≥95.0%[2]
InChI Key DMSRFFUUYVAHRE-UHFFFAOYSA-N[2]

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step reaction sequence, which is a common and established method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][4][5] The general strategy involves the formation of a thiosemicarbazide intermediate followed by its cyclization in an alkaline medium.

G cluster_0 Step 1: Formation of Hydrazide cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Alkaline Cyclization A 4-Fluorobenzoic acid C 4-Fluorobenzoyl chloride A->C Reaction with B Thionyl chloride (SOCl₂) B->C E 4-Fluorobenzohydrazide C->E Reaction with D Hydrazine hydrate (N₂H₄·H₂O) D->E F 4-Fluorobenzohydrazide H 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide F->H Reaction with G Allyl isothiocyanate G->H I 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide K This compound I->K Reflux with J Aqueous NaOH J->K

Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of 4-Fluorobenzohydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzoic acid in an excess of thionyl chloride.

  • Reaction: Gently reflux the mixture for 2-3 hours. The completion of the reaction can be monitored by the cessation of HCl gas evolution.

  • Work-up: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-fluorobenzoyl chloride.

  • Hydrazinolysis: The crude 4-fluorobenzoyl chloride is then added dropwise to a stirred solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol) at 0-5 °C.

  • Isolation: The resulting precipitate of 4-fluorobenzohydrazide is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide
  • Reaction Setup: Dissolve 4-fluorobenzohydrazide in ethanol in a round-bottom flask.

  • Reaction: Add an equimolar amount of allyl isothiocyanate to the solution and reflux the mixture for 4-6 hours.

  • Isolation: Upon cooling, the solid product, 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide, precipitates out. The solid is then filtered, washed with cold ethanol, and dried.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Suspend the synthesized 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Cyclization: Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: After completion of the reaction, the solution is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization Data

The structural confirmation of the synthesized compound would typically involve the following analytical techniques. The expected data is presented in the table below, based on the analysis of similar 1,2,4-triazole derivatives.[6][7]

TechniqueExpected Data
¹H-NMR Signals corresponding to the allyl group protons, aromatic protons of the fluorophenyl ring, and the SH proton.
¹³C-NMR Resonances for the carbon atoms of the allyl group, the fluorophenyl ring, and the triazole ring.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H (if in tautomeric form), S-H, C=N, and C-S stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.
Melting Point A sharp melting point indicating the purity of the compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a broad spectrum of biological activities. The presence of the fluorophenyl and allyl moieties in the target molecule may modulate its biological profile. For instance, a structurally related compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has shown promising anti-tubercular activity by targeting the MTB β-ketoacyl ACP synthase I (KasA).[8] This suggests that the title compound could also interact with key enzymes in pathogenic microorganisms.

G A This compound B Enzyme Target (e.g., KasA, CYP51) A->B Binds to C Inhibition of Enzyme Activity B->C Leads to D Disruption of Cellular Processes (e.g., Mycolic Acid Synthesis, Ergosterol Biosynthesis) C->D Results in E Cell Death / Inhibition of Growth D->E Causes

Potential mechanism of action for the title compound.

Experimental Workflow for Biological Screening

A typical workflow for evaluating the biological activity of a newly synthesized compound like this compound is outlined below.

G A Compound Synthesis and Purification B In vitro Screening (e.g., Antimicrobial assays) A->B C Determination of MIC/IC₅₀ B->C D Cytotoxicity Assays B->D E Mechanism of Action Studies (e.g., Enzyme inhibition) C->E D->E F In vivo Studies (Animal Models) E->F

General workflow for biological evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further studies are warranted to fully elucidate its pharmacological profile and potential applications in drug discovery. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the field of medicinal chemistry.

References

A Technical Guide to the Biological Activity of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated experimental methodologies for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its structurally related analogs. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3] This document synthesizes available data to facilitate further research and drug development efforts in this promising area.

Synthesis

The synthesis of 4-allyl-5-aryl-1,2,4-triazole-3-thiols, including the 4-fluorophenyl analog, can be achieved through a multi-step process. A general and established method involves the initial preparation of a substituted benzoic acid hydrazide, followed by reaction with allyl isothiocyanate to form a thiosemicarbazide intermediate. Subsequent oxidative cyclization of this intermediate in an alkaline medium yields the desired 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol.[1]

General Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 4-Fluorobenzoic_acid_hydrazide 4-Fluorobenzoic acid hydrazide Thiosemicarbazide 1-(4-Fluorobenzoyl)-4-allyl- thiosemicarbazide 4-Fluorobenzoic_acid_hydrazide->Thiosemicarbazide Reaction with Allyl isothiocyanate Allyl_isothiocyanate Allyl isothiocyanate Triazole_thiol 4-allyl-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole_thiol Oxidative Cyclization (e.g., NaOH)

A generalized synthetic route to this compound.

Biological Activities

While specific biological data for this compound is not extensively documented in publicly available literature, the biological activities of closely related 4-allyl-5-aryl-1,2,4-triazole-3-thiol analogs and other 1,2,4-triazole derivatives have been investigated. These studies indicate significant potential in antimicrobial, antifungal, and anticancer applications.

Antimicrobial and Antifungal Activity

Derivatives of 4-allyl-5-aryl-1,2,4-triazoles have demonstrated notable activity against a range of bacterial and fungal strains.[1] The antimicrobial efficacy is typically evaluated by measuring the zone of inhibition against specific microorganisms. The data presented below is for representative 4-allyl-5-aryl-1,2,4-triazole-3-thiol analogs.

Table 1: Antimicrobial and Antifungal Activity of Representative 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol Analogs (Zone of Inhibition in mm)

Compound (Aryl Group)Escherichia coliBacillus subtilisSalmonella enteritidisStaphylococcus aureusAspergillus nigerCandida albicans
2-Hydroxyphenyl121411151312
4-Hydroxyphenyl111310141211
2-Hydroxy-5-chlorophenyl141613171514
4-Ethoxyphenyl10129131110

Data adapted from studies on analogous compounds.[1]

Anticancer Activity

Numerous 1,2,4-triazole-3-thiol derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3][4][5] The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Anticancer Activity of Representative 1,2,4-Triazole-3-thiol Analogs (IC50 in µM)

Compound AnalogMDA-MB-231 (Breast)MCF-7 (Breast)HCT 116 (Colon)
Analog A5.71 ± 2.29--
Analog B--4.36
Analog C--18.76

Data is for representative 1,2,4-triazole derivatives and not the specific title compound.[3][4]

Experimental Protocols

Antimicrobial and Antifungal Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6][7][8]

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow A Prepare standardized microbial inoculum B Inoculate molten Mueller- Hinton agar and pour plates A->B C Create wells in the solidified agar B->C D Add test compound solution to the wells C->D E Incubate the plates at 37°C for 24 hours D->E F Measure the diameter of the zone of inhibition E->F

A step-by-step workflow for the agar well diffusion antimicrobial assay.

Detailed Methodology:

  • Preparation of Media and Inoculum: Mueller-Hinton agar is prepared and sterilized. A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in sterile saline.

  • Inoculation of Plates: The surface of the sterile agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT reagent to each well and incubate C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and IC50 value F->G

A procedural workflow for determining anticancer activity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for 48-72 hours.

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Potential Mechanisms of Action

The precise mechanism of action for this compound is yet to be elucidated. However, based on studies of analogous compounds, several potential pathways can be hypothesized.

Proposed Anticancer Mechanism

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various kinases or enzymes like aromatase.[5] A plausible mechanism could involve the inhibition of a signaling pathway crucial for cell cycle progression, leading to apoptosis.

Hypothesized Anticancer Signaling Pathway

Anticancer_Pathway cluster_pathway Cell Proliferation Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Kinase->Signaling_Cascade Cell_Cycle_Progression Cell Cycle Progression Signaling_Cascade->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Triazole_Compound 4-allyl-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol Triazole_Compound->Receptor_Kinase Inhibition

A hypothetical signaling pathway illustrating the potential anticancer mechanism of action.
Proposed Antimicrobial Mechanism

For antimicrobial activity, particularly in the context of anti-tubercular effects, some triazole derivatives have been shown to target essential enzymes in the pathogen's metabolic pathways. For instance, inhibition of β-ketoacyl ACP synthase I (KasA), an enzyme crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis, has been identified as a target for some 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.[12]

Hypothesized Anti-Tubercular Mechanism

Anti_TB_Mechanism cluster_pathway Mycolic Acid Synthesis Pathway Substrate Fatty Acid Substrate KasA β-ketoacyl ACP synthase I (KasA) Substrate->KasA Mycolic_Acid Mycolic Acid Biosynthesis KasA->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Bacterial Cell Lysis Cell_Wall->Lysis Triazole_Compound 4-allyl-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol Triazole_Compound->KasA Inhibition

A proposed mechanism of action against Mycobacterium tuberculosis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of its analogs, this compound is predicted to possess significant antimicrobial, antifungal, and anticancer properties. The experimental protocols and potential mechanisms of action detailed in this guide provide a solid foundation for future research.

Further investigation should focus on the synthesis and purification of this compound to enable a thorough evaluation of its biological activities. Subsequent studies should aim to elucidate its precise mechanism of action, conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity, and assess its in vivo efficacy and safety profile.

References

Potential Therapeutic Targets of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel heterocyclic compound, 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, a comprehensive review of structurally related 1,2,4-triazole-3-thiol derivatives allows for the extrapolation of its likely biological activities and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a summary of potential antimicrobial and anticancer targets, relevant quantitative data from analogous compounds, detailed experimental protocols for biological evaluation, and visualizations of key signaling pathways and experimental workflows.

Introduction

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents.[1] The incorporation of a thiol group at the 3-position and various substitutions at the 4- and 5-positions can significantly modulate the biological activity of the triazole ring.[2] The subject of this guide, this compound, possesses key structural features—an allyl group at the N4 position, a fluorophenyl ring at the C5 position, and a thiol group at the C3 position—that suggest a high potential for biological activity. The presence of a fluorine atom, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[3]

Based on the extensive body of research on analogous compounds, the primary potential therapeutic applications for this molecule are in the fields of antimicrobial and anticancer therapy.

Potential Therapeutic Targets and Mechanisms of Action

The biological activity of 1,2,4-triazole-3-thiol derivatives is diverse, stemming from their ability to interact with various enzymes and cellular pathways.[2]

Antimicrobial Targets

Derivatives of 1,2,4-triazole-3-thiol have consistently demonstrated significant activity against a broad spectrum of bacteria and fungi.[4][5]

  • Bacterial Targets: Molecular docking studies on Schiff bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione suggest potential inhibitory activity against key bacterial enzymes essential for survival.[3] These include:

    • Topoisomerase IV: Crucial for DNA replication and chromosome segregation in bacteria.

    • D-Alanyl-D-Alanine Ligase (Ddl): Involved in the synthesis of the bacterial cell wall peptidoglycan.

    • Dihydrofolate Reductase (DHFR): A key enzyme in the folic acid synthesis pathway, necessary for nucleotide synthesis.

  • Antifungal Targets: The primary mechanism of action for many azole-based antifungal drugs is the inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

  • Anti-tubercular Targets: A study on a structurally similar compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, identified β-ketoacyl ACP synthase I (KasA) as a potential cellular target in Mycobacterium tuberculosis.[6] KasA is a critical enzyme in the mycolic acid biosynthesis pathway, which is unique to mycobacteria and essential for their cell wall structure.[6]

Anticancer Targets

The antiproliferative activity of 1,2,4-triazole derivatives has been demonstrated against various human cancer cell lines.[7][8]

  • p53-MDM2 Interaction: A promising strategy in cancer therapy is the restoration of the p53 tumor suppressor function. Some 1,2,4-triazole-3-thiol derivatives have been designed to inhibit the interaction between p53 and its negative regulator, MDM2.[8] By blocking this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[8]

  • Kinase Inhibition: Small-molecule kinase inhibitors are a major class of anticancer drugs. The 1,2,4-triazole scaffold can act as a pharmacophore that interacts with the ATP-binding site of various kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is not available, the following tables summarize the biological activities of analogous compounds, providing a benchmark for potential efficacy.

Table 1: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative Target Organism Activity Metric Value Reference
Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (RO4) Candida albicans MIC 62.5 µg/mL [3]
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative Bacillus subtilis MIC 31.25 µg/mL [5]
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol M. tuberculosis H37Rv MIC 5.5 µg/mL [6]

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | MIC | 11 µg/mL |[6] |

Table 2: Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives

Compound/Derivative Cancer Cell Line Activity Metric Value (µM) Reference
(E)-4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one (112c) HCT 116 (Colon) IC₅₀ 4.363 [7]
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) A549 (Lung) IC₅₀ 3.854 [8]
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) U87 (Glioblastoma) IC₅₀ 4.151 [8]

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | HL60 (Leukemia) | IC₅₀ | 17.522 |[8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of analogous 1,2,4-triazole-3-thiol derivatives.

Synthesis of this compound

A plausible synthetic route, based on established methods for similar compounds, is as follows:[3]

  • Step 1: Synthesis of Potassium 2-(4-fluorobenzoyl)hydrazine-1-carbodithioate: 4-fluorobenzoic acid hydrazide is dissolved in absolute ethanol containing a molar equivalent of potassium hydroxide. The solution is cooled to 0-5°C, and carbon disulfide is added dropwise with stirring. The resulting precipitate is filtered, washed with ether, and dried.

  • Step 2: Synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: The potassium salt from Step 1 is refluxed with an excess of hydrazine hydrate in water for several hours. After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product, which is then filtered, washed with water, and recrystallized from ethanol.

  • Step 3: Synthesis of this compound: The product from Step 2 is reacted with allyl bromide in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., potassium carbonate) under reflux to yield the final N-allyl product.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: The test compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The test compound is dissolved in DMSO and serially diluted in cell culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the potential therapeutic applications of this compound.

Antifungal_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Drug Mechanism of Action cluster_Outcome Cellular Effect Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disrupted Fungal Cell Membrane Triazole 4-allyl-5-(4-fluorophenyl) -4H-1,2,4-triazole-3-thiol Triazole->Lanosterol Inhibition Death Fungal Cell Death Disruption->Death

Caption: Potential antifungal mechanism via inhibition of CYP51 in the ergosterol pathway.

Anticancer_p53_MDM2 cluster_Normal Normal State (Unstressed Cell) cluster_Intervention Therapeutic Intervention p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binding Degradation p53 Degradation MDM2_normal->Degradation p53_active p53 Apoptosis Cell Cycle Arrest & Apoptosis p53_active->Apoptosis Activates MDM2_blocked MDM2 MDM2_blocked->p53_active Triazole 1,2,4-Triazole Derivative Triazole->MDM2_blocked Inhibits Binding

Caption: Anticancer mechanism via inhibition of the p53-MDM2 interaction.

Experimental_Workflow start Synthesis & Purification of Compound char Structural Characterization (NMR, IR, Mass Spec) start->char screen Primary Biological Screening char->screen antimicrobial Antimicrobial Assays (MIC Determination) screen->antimicrobial Antimicrobial? anticancer Anticancer Assays (IC50 Determination) screen->anticancer Anticancer? tox Cytotoxicity Assay (Normal Cell Lines) antimicrobial->tox anticancer->tox mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Docking) tox->mechanism Selective?

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

While this compound remains a novel compound with limited specific data, the wealth of information on structurally similar 1,2,4-triazole-3-thiol derivatives provides a strong foundation for predicting its therapeutic potential. The most promising avenues for investigation lie in its potential as an antimicrobial agent—targeting bacterial enzymes like topoisomerase IV or fungal CYP51—and as an anticancer agent, potentially through the inhibition of the p53-MDM2 interaction or other cellular kinases. The experimental protocols and data presented in this guide offer a robust framework for the future evaluation and development of this and other related compounds. Further in vitro and in vivo studies are essential to validate these potential therapeutic targets and to establish a comprehensive pharmacological profile.

References

A Comprehensive Technical Review of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its Analogs: Synthesis, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth literature review of the synthesis, characterization, and potential biological activities of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Due to the limited availability of data for this specific compound, this review extends to closely related 4,5-disubstituted-1,2,4-triazole-3-thiol analogs to offer a comprehensive understanding of this chemical class. The document details established synthetic methodologies, summarizes key quantitative data from analogous compounds in structured tables, and outlines common experimental protocols for evaluating their biological significance. Furthermore, this guide incorporates visual diagrams generated using Graphviz to illustrate synthetic pathways and logical workflows, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly modulate the biological profile of these compounds. The target compound of this review, this compound, combines the functionalities of an allyl group, a fluorophenyl moiety, and a triazole-thiol core, suggesting a potential for interesting biological activities. This guide aims to provide a thorough overview of the available scientific literature pertinent to this compound and its structural analogs.

Synthesis

While a specific synthetic procedure for this compound has not been detailed in the reviewed literature, the synthesis of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols generally follows a well-established pathway. The most common method involves the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.

A general synthetic scheme is presented below:

Synthesis_Pathway cluster_0 Step 1: Formation of Acid Hydrazide cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization Ester 4-Fluorobenzoic acid ester AcidHydrazide 4-Fluorobenzohydrazide Ester->AcidHydrazide Reflux Hydrazine Hydrazine hydrate Hydrazine->AcidHydrazide Thiosemicarbazide 1-(4-Fluorobenzoyl)-4-allyl-thiosemicarbazide AcidHydrazide->Thiosemicarbazide Reaction in Ethanol Isothiocyanate Allyl isothiocyanate Isothiocyanate->Thiosemicarbazide Triazole This compound Thiosemicarbazide->Triazole Reflux Base Aqueous Base (e.g., NaOH) Base->Triazole

Figure 1: General synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Experimental Protocol: General Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols[1][2]
  • Synthesis of Acid Hydrazide: The corresponding ester (e.g., methyl-4-fluorobenzoate) is refluxed with hydrazine hydrate in a suitable solvent like ethanol for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon cooling, the resulting acid hydrazide precipitates and is collected by filtration, washed with cold water, and dried.

  • Synthesis of 1,4-disubstituted Thiosemicarbazide: The synthesized acid hydrazide is dissolved in ethanol, and an equimolar amount of the appropriate isothiocyanate (e.g., allyl isothiocyanate) is added. The mixture is refluxed for several hours. After cooling, the precipitated thiosemicarbazide is filtered, washed with ethanol, and dried.

  • Cyclization to 4,5-disubstituted-4H-1,2,4-triazole-3-thiol: The thiosemicarbazide intermediate is suspended in an aqueous solution of a base, such as sodium hydroxide (e.g., 2N NaOH), and refluxed for several hours. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the triazole-3-thiol. The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

Characterization Data of Analogous Compounds

Specific characterization data for this compound is not available. However, the following tables summarize typical spectral data for closely related analogs.

Table 1: 1H-NMR Spectral Data of Analogous 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols

CompoundAr-H (ppm)Allyl-H (ppm)SH/NH (ppm)SolventReference
4-allyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol 7.88 (d), 8.74 (d)4.08 (t), 4.83 (dd), 5.12 (dd), 5.80 (dq)10.44 (br)DMSO-d6[1]
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 6.95-7.25 (m)-13.06 (s)Not Specified[4]
5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol 6.94-7.42 (m)-12.96 (s)Not Specified[4]

Table 2: IR Spectral Data of Analogous 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols (cm-1)

CompoundN-HS-HC=NN-C=SReference
4-allyl-5-pyridin-4-yl-4H-[1][2][3]triazole-3-thiol 3251-3205-16241258[1]
5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol 3321, 3250257516041535, 1260, 1054, 948[4]
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 3344, 3282257016061538, 1260, 1050, 950[4]

Potential Biological Activities and Experimental Protocols

Derivatives of 1,2,4-triazole-3-thiol are known to possess a wide array of biological activities.[3][5] While no specific biological data exists for this compound, this section outlines the common biological screenings performed on analogous compounds and their general protocols.

Antimicrobial Activity

Many 1,2,4-triazole-3-thiol derivatives have been evaluated for their antibacterial and antifungal properties.[6][7][8]

  • Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter are punched into the agar.

  • Application of Test Compound: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics and antifungals are used as positive controls.

Antimicrobial_Screening_Workflow Start Start: Prepare Agar Plates Inoculate Inoculate with Microorganism Start->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells AddCompound Add Test Compound and Controls CreateWells->AddCompound Incubate Incubate Plates AddCompound->Incubate Measure Measure Zone of Inhibition Incubate->Measure End End: Record Results Measure->End

Figure 2: Workflow for antimicrobial screening using the agar well diffusion method.

Anticancer Activity

Several studies have reported the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines.[9][10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 (concentration required to inhibit 50% of cell growth) is determined.

Antioxidant Activity

The antioxidant potential of 1,2,4-triazole-3-thiol derivatives is often assessed using in vitro radical scavenging assays.[9][12]

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined.

Enzyme Inhibition

Certain 1,2,4-triazole-3-thiol derivatives have been investigated as inhibitors of various enzymes, such as lipoxygenase.[13][14]

  • Enzyme and Substrate Preparation: Solutions of lipoxygenase enzyme and its substrate (e.g., linoleic acid) are prepared in a suitable buffer.

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme solution.

  • Initiation of Reaction: The reaction is initiated by adding the substrate.

  • Monitoring Activity: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

While direct experimental data on this compound is currently scarce in the public domain, the extensive literature on its structural analogs provides a strong foundation for future research. The synthetic routes are well-established, and a variety of robust protocols are available to screen for potential biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects. The presence of the allyl and fluorophenyl moieties suggests that this compound could exhibit unique biological properties worthy of investigation. This technical guide serves as a comprehensive resource to facilitate further exploration of this promising class of heterocyclic compounds by providing a consolidated overview of synthetic strategies, characterization data of related molecules, and detailed experimental protocols for biological evaluation. Researchers are encouraged to use the methodologies outlined herein to synthesize and evaluate the specific biological profile of this compound.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole-3-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole-3-thiol core is a pivotal heterocyclic scaffold in modern medicinal chemistry, forming the backbone of a multitude of therapeutic agents. Its unique structural features, including the tautomeric thiol/thione functionality and the triazole ring's capacity for hydrogen bonding and metabolic stability, have rendered it a privileged structure in drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical development of 1,2,4-triazole-3-thiol compounds, offering insights into their synthesis, foundational properties, and the evolution of their biological significance.

The Dawn of Triazole Chemistry: A Historical Perspective

The journey into the world of 1,2,4-triazoles began in the late 19th century. In 1885, Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative, laying the groundwork for the exploration of this new class of heterocyclic compounds. The early 20th century witnessed the development of fundamental synthetic methodologies that became the bedrock of triazole chemistry.

Two seminal named reactions, the Pellizzari reaction (1911) and the Einhorn-Brunner reaction (1905, expanded in 1914), provided routes to the 1,2,4-triazole core, albeit not initially targeting the thiol derivatives. These methods, involving the condensation of amides with acylhydrazides or imides with hydrazines respectively, were crucial in establishing the fundamental chemistry of the triazole ring system.

Pellizzari_Reaction Amide Amide Intermediate Intermediate Amide->Intermediate + Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole - H₂O Water H₂O

Caption: The Pellizzari Reaction for 1,2,4-triazole synthesis.

Einhorn_Brunner_Reaction Imide Imide Intermediate Intermediate Imide->Intermediate + Hydrazine Hydrazine Hydrazine->Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole - H₂O Water H₂O

Caption: The Einhorn-Brunner Reaction for 1,2,4-triazole synthesis.

Emergence of the 1,2,4-Triazole-3-thiol Core

While the Pellizzari and Einhorn-Brunner reactions were significant for the broader class of 1,2,4-triazoles, the specific introduction of the thiol/thione group at the 3-position is most commonly achieved through the cyclization of thiosemicarbazide derivatives. The precise "discovery" of the parent 1,2,4-triazole-3-thiol is not attributed to a single breakthrough publication but rather appears to have evolved from the systematic investigation of thiosemicarbazide chemistry in the early 20th century.

The most reliable and well-documented early synthesis of the unsubstituted 1,2,4-triazole-3(5)-thiol is a testament to this evolutionary process, showcasing a straightforward and efficient pathway that remains a cornerstone of its production today.

Thiosemicarbazide_Route Thiosemicarbazide Thiosemicarbazide Acylthiosemicarbazide Acylthiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide + Acylating_Agent Acylating Agent (e.g., Formic Acid) Acylating_Agent->Acylthiosemicarbazide Triazole_Thiol 1,2,4-Triazole-3-thiol Acylthiosemicarbazide->Triazole_Thiol Cyclization Water H₂O Base Base Base->Triazole_Thiol

Caption: General synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides.

Physicochemical Properties of Early 1,2,4-Triazole-3-thiol Compounds

The early characterization of 1,2,4-triazole-3-thiol and its simple derivatives laid the foundation for understanding their chemical behavior. The parent compound exists in a tautomeric equilibrium between the thiol and thione forms, a feature that significantly influences its reactivity and biological interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
1H-1,2,4-Triazole-3-thiolC₂H₃N₃S101.13221-224Soluble in hot water.[1]
5-Phenyl-4H-1,2,4-triazole-3-thiolC₈H₇N₃S177.23255-257-
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolC₈H₈N₄S192.24202-204-

Early Investigations into Biological Activity

CompoundBiological ActivityOrganism(s)Observations
5-Phenyl-1H-1,2,4-triazole-3-thiolAntibacterialStaphylococcus aureusShowed activity against Gram-positive bacteria.[2]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesAntibacterial, AntifungalVarious bacteria and fungiSchiff bases of this core showed promising antimicrobial activities.[3][4]

Key Experimental Protocols: Historical Synthesis

The following protocols are based on established and historically significant methods for the synthesis of the 1,2,4-triazole-3-thiol core and a key derivative.

Protocol 1: Synthesis of 1H-1,2,4-Triazole-3(5)-thiol

This procedure is adapted from a well-established method published in Organic Syntheses.

Step A: Preparation of 1-Formyl-3-thiosemicarbazide

  • In a suitable flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.

  • Add 182 g (2 moles) of thiosemicarbazide to the hot formic acid and swirl until dissolved.

  • Continue heating on the steam bath for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.

  • Add 600 mL of boiling water to the reaction mixture to form a milky solution and filter through a fluted filter paper.

  • Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

  • Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry. The expected yield is 170–192 g (71–81%) with a melting point of 177–178 °C (with decomposition).

Step B: Cyclization to 1,2,4-Triazole-3(5)-thiol

  • Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.

  • Heat the solution on a steam bath for 1 hour.

  • Cool the solution in an ice bath for 30 minutes and then cautiously add 150 mL of concentrated hydrochloric acid.

  • Continue cooling the reaction mixture in an ice bath for 2 hours to facilitate the precipitation of the product.

  • Collect the crude 1,2,4-triazole-3(5)-thiol by suction filtration.

  • For purification, dissolve the thiol in 300 mL of boiling water and filter the hot solution.

  • Cool the filtrate in an ice bath for 1 hour to recrystallize the product.

  • Collect the purified 1,2,4-triazole-3(5)-thiol by suction filtration and air-dry. The expected yield is 108–123 g (72–81%) with a melting point of 220–222 °C.

Protocol 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a generalized method based on common literature procedures.[4]

Step A: Synthesis of Potassium dithiocarbazinate

  • Synthesize benzoic acid hydrazide from the corresponding ester and hydrazine hydrate.

  • React the benzoic acid hydrazide with carbon disulfide in a solution of alkali (e.g., potassium hydroxide) in ethanol to yield the potassium dithiocarbazinate salt.

Step B: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Prepare the basic nucleus, 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol, by the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate.[4]

Conclusion

The discovery and development of 1,2,4-triazole-3-thiol compounds represent a significant chapter in the history of heterocyclic and medicinal chemistry. From the initial synthesis of the parent 1,2,4-triazole ring in the late 19th century to the elucidation of efficient synthetic routes to the 3-thiol derivatives, the journey has been marked by a continuous quest for novel structures with potent biological activities. The foundational work on their synthesis and the early observations of their antimicrobial properties paved the way for the extensive research that has solidified the 1,2,4-triazole-3-thiol scaffold as a cornerstone of modern drug discovery. This guide serves as a testament to the enduring importance of this versatile heterocyclic core and a valuable resource for researchers continuing to explore its vast therapeutic potential.

References

In-Depth Technical Guide on the Preliminary Cytotoxicity of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible research databases and scientific literature do not contain specific preliminary cytotoxicity data for the compound 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The information presented in this guide is based on studies conducted on structurally related 1,2,4-triazole derivatives, which serve as a valuable proxy for understanding the potential biological activity of this class of compounds.

Introduction to 1,2,4-Triazole Derivatives in Oncology

The 1,2,4-triazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1] Derivatives of 1,2,4-triazole are known to exhibit a range of biological effects by interacting with various cellular targets.[2] Their mechanisms of action often involve the inhibition of key enzymes, interference with cell signaling pathways, and induction of apoptosis (programmed cell death).[3][4] The structural flexibility of the triazole ring allows for extensive modification, enabling the development of compounds with enhanced potency and selectivity against cancer cells.[3] This guide summarizes the available cytotoxicity data for several 1,2,4-triazole-3-thiol analogues and provides detailed experimental protocols relevant to the assessment of such compounds.

Quantitative Cytotoxicity Data of Related 1,2,4-Triazole Derivatives

The in vitro cytotoxic activity of various 1,2,4-triazole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell viability by 50%, is a standard metric for cytotoxicity.[5] The data below, collated from several studies, highlights the potential of this chemical class as anticancer agents.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
1,2,4-Triazole-N-arylamide HybridsMDA-MB-231 (Breast)3.61[6]
1,2,4-Triazole-3-thiol DerivativeMDA-MB-231 (Breast)4.5[6]
1,2,4-Triazole-linked Thiourea ConjugateMDA-MB-231 (Breast)9.28[6]
N'-(2-oxoindolin-3-ylidene)-2-((...))acetohydrazideIGR39 (Melanoma)2-17 (range)[7]
Hydrazone bearing 5-fluoro-2-oxindole moietyIGR39 (Melanoma)Potent Activity[7]
1,2,3-Triazole DerivativesHeLa, MCF-7, A5491-10 (range)[1]
4H-1,2,4-Triazole Derivatives (Chlorinated)HeLa (Cervical)3.2[8]
Fused Acridine-1,2,4-Triazole HybridsLung, Breast, Melanoma, ColonStrong Activity[2]
3-alkylsulfanyl-1,2,4-triazole derivativesBreast, Lung, OvarianModerate to Promising[2]

Experimental Protocols for Cytotoxicity Assessment

The following sections detail a generalized methodology for determining the in vitro cytotoxicity of a novel compound, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][7]

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[1] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[7]

Materials and Reagents
  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[6]

  • 96-well flat-bottom sterile microplates[6]

  • Microplate reader (spectrophotometer)

Experimental Procedure
  • Cell Seeding:

    • Harvest cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of serial dilutions of the compound in culture medium to achieve the desired final concentrations.[10]

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).[6]

    • Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the MTT stock solution (5 mg/mL) to each well.[10][11]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10][11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability percentage against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value by performing a non-linear regression analysis on the dose-response curve.[12]

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in a typical MTT-based cytotoxicity assay.

MTT_Workflow start Start seed_cells Seed Cells in 96-Well Plate (e.g., 5x10³ cells/well) start->seed_cells incubate_24h Incubate for 24h (Allow Adhesion) seed_cells->incubate_24h treat_cells Treat Cells with Serial Dilutions of Compound incubate_24h->treat_cells incubate_48h Incubate for 48h (Treatment Period) treat_cells->incubate_48h add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize Remove Medium & Add Solubilizer (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents, including heterocyclic compounds like triazoles, exert their cytotoxic effects by inducing apoptosis. The intrinsic (or mitochondrial) pathway is a common mechanism. The diagram below provides a simplified overview of this signaling cascade.

Apoptosis_Pathway compound Triazole Compound (Cellular Stress) bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family (inhibition of anti-apoptotic) (activation of pro-apoptotic) bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release into Cytosol mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 active_casp3 Active Caspase-3 (Executioner Caspase) active_casp9->active_casp3 activates casp3 Pro-Caspase-3 casp3->active_casp3 apoptosis Apoptosis (Cell Death) active_casp3->apoptosis executes

Caption: Simplified intrinsic apoptosis signaling pathway.

References

An In-depth Technical Guide on the Solubility of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases did not yield specific quantitative solubility data for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The following guide provides a general framework for determining the solubility of this compound, including standardized experimental protocols and a representative data presentation format. The quantitative data presented herein is hypothetical and serves illustrative purposes.

Introduction

This compound is a heterocyclic compound belonging to the triazole class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and therapeutic efficacy. This guide outlines the methodologies for determining the solubility of the title compound in various solvents, catering to researchers, scientists, and professionals in drug development.

General Solubility Characteristics of 1,2,4-Triazoles

Derivatives of 1,2,4-triazole exhibit a range of solubilities depending on their substituents. Generally, the triazole ring, with its nitrogen atoms, can participate in hydrogen bonding, which influences its solubility in polar solvents.[4] The solubility of 1H-1,2,4-triazole itself is noted to be moderate in water and soluble in organic solvents such as ethanol, methanol, and acetone.[4] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[4] The introduction of a lipophilic 4-fluorophenyl group and an allyl group to the triazole thiol core of the target compound suggests that its solubility in nonpolar organic solvents might be enhanced compared to simpler triazoles.

Data Presentation: Representative Solubility Data

The following table illustrates how experimentally determined solubility data for this compound could be presented.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 7.4)25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Acetone25Data not availableData not availableShake-Flask
Dichloromethane25Data not availableData not availableShake-Flask
n-Hexane25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask
Water (pH 7.4)37Data not availableData not availableShake-Flask
Ethanol37Data not availableData not availableShake-Flask

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.

Experimental Protocols

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5]

Equilibrium Solubility Determination (Shake-Flask Method)

1. Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

2. Materials:

  • This compound (pure solid)

  • Selected solvents of high purity

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a validated UV-Vis spectrophotometer

3. Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[5]

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate the separation of the solid and liquid phases.[6]

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical technique like HPLC-UV or UV-Vis spectrophotometry.[6]

  • Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

4. Precautions:

  • Ensure the purity of both the solute and the solvent.[5]

  • Maintain precise temperature control throughout the experiment.[5]

  • Confirm that equilibrium has been reached by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • The method for sample separation from the undissolved solid must be reliable.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

experimental_workflow start Start prepare_sample Prepare Sample: Add excess solid to solvent in a vial start->prepare_sample equilibration Equilibration: Agitate at constant temperature (24-72h) prepare_sample->equilibration separation Phase Separation: Allow solid to settle or centrifuge equilibration->separation sampling Sampling: Withdraw a known volume of supernatant separation->sampling dilution Dilution: Dilute supernatant to a known concentration sampling->dilution analysis Analysis: Quantify concentration using HPLC or UV-Vis dilution->analysis calculation Calculation: Determine solubility from concentration and dilution factor analysis->calculation end_node End calculation->end_node

Caption: Experimental workflow for shake-flask solubility determination.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of clinically important drugs. The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been shown to modulate their biological activity. Substituted 1,2,4-triazole-3-thiols have demonstrated a broad spectrum of pharmacological effects, including antifungal, antibacterial, antiviral, and anticancer activities. The target molecule, 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, combines the structural features of an allyl group, a fluorophenyl moiety, and the triazole-thiol core, making it a promising candidate for further biological evaluation.

Synthesis Pathway

The synthesis of this compound proceeds via a two-step reaction sequence. The first step involves the reaction of 4-fluorobenzohydrazide with allyl isothiocyanate to form the intermediate N-allyl-2-(4-fluorobenzoyl)hydrazine-1-carbothioamide. The second step is the base-catalyzed intramolecular cyclization of this thiosemicarbazide intermediate to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization 4-fluorobenzohydrazide 4-fluorobenzohydrazide Intermediate N-allyl-2-(4-fluorobenzoyl)hydrazine-1-carbothioamide 4-fluorobenzohydrazide->Intermediate Ethanol, Reflux Allyl_isothiocyanate Allyl isothiocyanate Allyl_isothiocyanate->Intermediate Intermediate_2 N-allyl-2-(4-fluorobenzoyl)hydrazine-1-carbothioamide Final_Product This compound Intermediate_2->Final_Product Aqueous NaOH, Reflux

Caption: General synthesis pathway for this compound.

Experimental Protocol

Materials:

  • 4-Fluorobenzohydrazide

  • Allyl isothiocyanate

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, etc.)

Step 1: Synthesis of N-allyl-2-(4-fluorobenzoyl)hydrazine-1-carbothioamide

  • In a 250 mL round-bottom flask, dissolve 4-fluorobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).

  • Add allyl isothiocyanate (0.1 mol) to the solution.

  • Reflux the reaction mixture with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Suspend the N-allyl-2-(4-fluorobenzoyl)hydrazine-1-carbothioamide (0.05 mol) obtained from Step 1 in an 8% aqueous sodium hydroxide solution (100 mL).

  • Reflux the mixture with stirring for 6-8 hours.

  • After cooling, filter the reaction mixture to remove any insoluble impurities.

  • Acidify the filtrate to a pH of 5-6 with dilute hydrochloric acid.

  • The resulting precipitate is the crude product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Characterization Data (Hypothetical and Based on Analogs)

As no specific data for the title compound was found, the following table presents expected data based on structurally similar compounds found in the literature.

ParameterExpected ValueReference Analogs
Molecular Formula C₁₁H₁₀FN₃S-
Molecular Weight 235.28 g/mol -
Melting Point (°C) 140-1504-Allyl-5-(2-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (m.p. 145 °C)[2]
Yield (%) 80-904-Allyl-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (81% yield)[2]
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, SH), 7.2-7.8 (m, 4H, Ar-H), 5.7-5.9 (m, 1H, -CH=), 4.9-5.2 (m, 2H, =CH₂), 4.5-4.7 (d, 2H, N-CH₂)General features of similar triazoles
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C=S), ~150 (C-5), ~160 (C-F, d, J≈250 Hz), ~115-130 (Ar-C), ~132 (-CH=), ~118 (=CH₂), ~46 (N-CH₂)General features of similar triazoles
FT-IR (cm⁻¹) ~3100-3000 (N-H), ~2600-2550 (S-H), ~1600 (C=N), ~1220 (C-F)General features of triazole-thiols

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,4-triazole-3-thiol are known to possess a wide range of biological activities. For instance, certain 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have shown promising antitubercular activity.[1] The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in the fatty acid synthesis pathway of Mycobacterium tuberculosis, such as β-ketoacyl ACP synthase I (KasA).[1] Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, leading to cell death.

Biological_Pathway Triazole_Thiol 4-allyl-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol KasA β-ketoacyl ACP synthase I (KasA) Triazole_Thiol->KasA Inhibition Fatty_Acid_Synthase Fatty Acid Synthase II (FAS-II) Pathway KasA->Fatty_Acid_Synthase Catalyzes Cell_Death Bacterial Cell Death KasA->Cell_Death Inhibition leads to Mycolic_Acid Mycolic Acid Synthesis Fatty_Acid_Synthase->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of antitubercular activity of 1,2,4-triazole-3-thiols.

Conclusion

The provided protocol offers a comprehensive guide for the synthesis of this compound. This compound represents a valuable target for further investigation in drug discovery programs due to the established biological significance of the 1,2,4-triazole-3-thiol scaffold. The characterization data, while based on analogous structures, provides a useful reference for researchers working on the synthesis and identification of this and related molecules. Further studies are warranted to evaluate the specific biological activities of this compound.

References

Application Note: 1H and 13C NMR Characterization of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the structural elucidation of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active molecules. Accurate structural characterization is paramount for its use in drug design and development. This application note outlines the comprehensive NMR-based characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for this compound based on established data for analogous structures.[1][2] The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
SH13.0 - 14.0singlet-1H
Ar-H7.2 - 7.8multiplet-4H
=CH-5.8 - 6.0multiplet-1H
=CH₂5.0 - 5.2multiplet-2H
N-CH₂4.5 - 4.7doublet~5.02H

Table 2: Predicted ¹³C NMR Data

Carbon AtomChemical Shift (δ, ppm)
C=S165.0 - 170.0
C=N150.0 - 155.0
C-Ar (ipso)125.0 - 130.0
C-Ar128.0 - 132.0
C-Ar (C-F)160.0 - 165.0 (d, J ≈ 250 Hz)
=CH-130.0 - 135.0
=CH₂115.0 - 120.0
N-CH₂45.0 - 50.0

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[3][4][5][6][7]

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of the compound. For ¹H NMR, 5-25 mg is typically sufficient, while for ¹³C NMR, a higher concentration of 50-100 mg is recommended.[7]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[4][7] DMSO-d₆ is a common choice for triazole derivatives.

  • Ensure complete dissolution by gentle vortexing or sonication. The solution should be homogeneous and free of particulate matter.[6][7]

  • Carefully transfer the solution into a clean 5 mm NMR tube using a pipette.[4]

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.[4]

  • Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[4]

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse sequence

  • Spectral Width: 0-15 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Temperature: 298 K

Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.5 ppm for ¹³C).[8]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce proton-proton connectivities.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualized Workflow

The following diagram illustrates the general workflow for the NMR characterization of the title compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate & Analyze Multiplicities calibrate->analyze assign Assign Peaks to Structure analyze->assign report Generate Final Report assign->report

Caption: Workflow for NMR characterization.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the mass spectrometry analysis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with potential applications in drug discovery and development. The protocols outlined herein detail the methodologies for sample preparation, instrumentation, and data acquisition for the accurate characterization and quantification of this analyte. This document also presents a proposed fragmentation pathway and a general workflow for its analysis, supported by clear data presentation and visualizations to aid researchers in their studies.

Introduction

This compound is a synthetic compound belonging to the 1,2,4-triazole class of heterocyclic compounds. Triazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1] The structural characterization of these molecules is a critical step in the drug development process, and mass spectrometry is a powerful analytical technique for this purpose. It provides essential information on the molecular weight and structural features of the compound.[2] This document serves as a practical guide for researchers utilizing mass spectrometry for the analysis of this specific triazole derivative.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀FN₃S

  • Molecular Weight: 235.28 g/mol

  • Chemical Structure:

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Extraction from Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The analysis of polar triazole derivatives by LC-MS/MS can be challenging due to potential poor fragmentation efficiency.[3] The following conditions are a starting point and may require optimization.

Table 1: LC-MS/MS Instrumentation and Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation GasNitrogen
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MS Scan ModeFull Scan (m/z 50-500) and Product Ion Scan
MS/MS ModeMultiple Reaction Monitoring (MRM)
Data Acquisition and Analysis
  • Full Scan Analysis: Acquire full scan mass spectra to determine the m/z of the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS/MS): Fragment the precursor ion [M+H]⁺ to identify characteristic product ions.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions.

Table 2: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
236.1195.120Quantifier
236.1122.025Qualifier
236.195.130Qualifier

Data Presentation and Interpretation

Expected Mass Spectra

In positive ion ESI, the compound is expected to form a protonated molecule [M+H]⁺ at m/z 236.1.

Proposed Fragmentation Pathway

The fragmentation of this compound is likely to involve the cleavage of the allyl group, and fragmentation of the triazole ring and the fluorophenyl moiety.

fragmentation_pathway parent [M+H]⁺ m/z = 236.1 C₁₁H₁₁FN₃S⁺ frag1 [M+H - C₃H₄]⁺ m/z = 195.1 parent->frag1 - C₃H₄ frag2 [C₇H₅FN]⁺ m/z = 122.0 parent->frag2 - C₄H₅N₂S frag3 [C₆H₄F]⁺ m/z = 95.1 frag2->frag3 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway.

Workflow for Mass Spectrometry Analysis

The general workflow for the analysis of this compound using LC-MS/MS is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation LC_Separation Liquid Chromatography Separation Standard_Prep->LC_Separation Sample_Extraction Sample Extraction (if necessary) Sample_Extraction->LC_Separation MS_Detection Mass Spectrometry Detection (ESI) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the mass spectrometric analysis of this compound. The detailed experimental conditions and expected fragmentation patterns will aid researchers in the structural confirmation and quantification of this compound. The provided workflows and diagrams offer a clear and concise overview of the analytical process. Further optimization of the described methods may be necessary depending on the specific application and sample matrix.

References

Application Notes and Protocols for Antimicrobial Screening of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of the novel synthetic compound, 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The protocols outlined below are based on established methods for evaluating the antimicrobial efficacy of 1,2,4-triazole derivatives.[1][2][3]

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1] Compounds containing the 1,2,4-triazole scaffold are of considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][4] The specific compound, this compound, is a novel derivative synthesized for potential antimicrobial applications. This document details the standardized assays for determining its in vitro antimicrobial activity.

Key Antimicrobial Screening Assays

A tiered approach is recommended for the antimicrobial screening of novel compounds. This typically begins with a qualitative assessment of antimicrobial activity, followed by quantitative determinations of the minimum concentration required to inhibit or kill the microorganisms.

  • Agar Disk Diffusion Assay: A preliminary, qualitative method to assess the susceptibility of bacteria to the test compound.[5][6][7][8][9]

  • Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

  • Minimum Bactericidal Concentration (MBC) Assay: A quantitative method to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14][15][16][17]

Data Presentation

While specific experimental data for this compound is not yet publicly available, the following table summarizes hypothetical antimicrobial activity data based on findings for structurally related 1,2,4-triazole derivatives against common bacterial and fungal strains. This table serves as a template for presenting experimental results.

Test MicroorganismCompound (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Fluconazole (MIC µg/mL)
Staphylococcus aureus (ATCC 29213)161-
Bacillus subtilis (ATCC 6633)80.5-
Escherichia coli (ATCC 25922)320.25-
Pseudomonas aeruginosa (ATCC 27853)641-
Candida albicans (ATCC 10231)16-2

Experimental Protocols

Agar Disk Diffusion Assay

This method is a widely used preliminary screening tool to assess the antimicrobial activity of a compound.[5][6][7][8][9]

Materials:

  • This compound (Test Compound)

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

  • Sterile forceps

  • Suitable solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Disks:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Impregnate sterile paper disks with a known concentration of the test compound solution (e.g., 100 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess liquid.

    • Swab the entire surface of an MHA plate uniformly in three directions to ensure a confluent lawn of growth.[8]

  • Disk Application:

    • Using sterile forceps, place the prepared test compound disks and standard antibiotic control disks onto the inoculated MHA plate.

    • Ensure the disks are pressed gently to make complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[7]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism in a liquid medium.[10][11][12]

Materials:

  • Test Compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test microbial strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator with shaker

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the microtiter plate wells containing MHB to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the diluted inoculum to each well of the microtiter plate, including positive (broth + inoculum) and negative (broth only) controls.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[11] For fungi, incubation may be longer (24-48 hours).[12]

  • Result Interpretation:

    • The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.[17]

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC test to determine if the compound is bactericidal or bacteriostatic.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15] An agent is considered bactericidal if the MBC is no more than four times the MIC.[14]

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Screening Assays cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_results Data Analysis Test_Compound Test Compound (this compound) Disk_Diffusion Agar Disk Diffusion Assay Test_Compound->Disk_Diffusion MIC Broth Microdilution (Determine MIC) Test_Compound->MIC Microbial_Cultures Microbial Strains (Bacteria & Fungi) Microbial_Cultures->Disk_Diffusion Microbial_Cultures->MIC Inhibition_Zone Measure Zone of Inhibition Disk_Diffusion->Inhibition_Zone Incubate & Observe MIC_Value Determine MIC Value MIC->MIC_Value Read Plates MBC Subculture for MBC (Determine MBC) MBC_Value Determine MBC Value MBC->MBC_Value Incubate & Count Colonies Inhibition_Zone->MIC Proceed if active MIC_Value->MBC If MIC is determined Activity_Classification Classify Activity (Bacteriostatic vs. Bactericidal) MIC_Value->Activity_Classification MBC_Value->Activity_Classification

Caption: Workflow for antimicrobial screening assays.

Hypothetical_Signaling_Pathway cluster_cell Microbial Cell cluster_pathway Hypothetical Target Pathway Extracellular Extracellular Space Test_Compound 4-allyl-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol Cell_Wall Cell Wall/Membrane Cytoplasm Cytoplasm Enzyme_A Essential Enzyme A (e.g., DNA Gyrase) Biosynthesis Vital Component Biosynthesis Enzyme_A->Biosynthesis Required for Enzyme_B Essential Enzyme B (e.g., Dihydrofolate Reductase) Enzyme_B->Biosynthesis Disruption Disruption Cell_Division Cell Division Test_Compound->Cell_Wall Penetrates Cell Inhibition Inhibition Inhibition->Enzyme_A Inhibition->Enzyme_B Disruption->Cell_Division Leads to

References

Application Notes and Protocols for In Vitro Anticancer Activity Testing of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer properties of the novel synthetic compound, 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, which are crucial endpoints in anticancer drug discovery.

Overview and Rationale

1,2,4-triazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds and their thione/thiol derivatives are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][3] The subject compound, this compound, incorporates key structural features—a 1,2,4-triazole core, an allyl group, and a fluorophenyl moiety—that suggest potential for significant anticancer activity.

The following protocols provide a framework for the initial in vitro screening and mechanistic evaluation of this compound against a panel of human cancer cell lines.

Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data for the in vitro anticancer activity of this compound to illustrate data presentation.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7Breast Cancer15.8 ± 1.2
MDA-MB-231Triple-Negative Breast Cancer9.5 ± 0.8
A549Lung Cancer22.1 ± 2.5
HCT116Colon Cancer12.3 ± 1.1
PC-3Prostate Cancer18.7 ± 1.9
HL-60Leukemia7.2 ± 0.6

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction in HL-60 Cells Treated with this compound for 24 hours

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control (Vehicle)02.1 ± 0.31.5 ± 0.23.6 ± 0.5
Compound515.4 ± 1.88.2 ± 0.923.6 ± 2.7
Compound1028.9 ± 3.115.7 ± 1.644.6 ± 4.7

Data obtained from Annexin V-FITC/Propidium Iodide flow cytometry analysis.

Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound for 24 hours

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)055.2 ± 4.530.1 ± 3.214.7 ± 1.9
Compound568.9 ± 5.120.5 ± 2.810.6 ± 1.5
Compound1075.4 ± 6.215.3 ± 2.19.3 ± 1.3

Data obtained from Propidium Iodide staining and flow cytometry analysis, indicating a G0/G1 phase arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of the test compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the plates and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment with the test compound.

Materials:

  • Human cancer cell line (e.g., HL-60)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis

This protocol determines the effect of the test compound on the cell cycle progression.

Materials:

  • Human cancer cell line (e.g., HL-60)

  • Complete growth medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimental Assays cluster_assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) treat_cells Treat with Compound prep_compound->treat_cells prep_cells Culture Cancer Cell Lines seed_cells Seed Cells in Plates prep_cells->seed_cells seed_cells->treat_cells mtt MTT Assay (Cytotoxicity) treat_cells->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle readout Measure Readouts (Absorbance/Fluorescence) mtt->readout apoptosis->readout cell_cycle->readout calc Calculate IC50, % Apoptosis, Cell Cycle Distribution readout->calc interpret Interpret Results calc->interpret

Caption: Experimental workflow for in vitro anticancer activity testing.

G cluster_cell Cancer Cell compound 4-allyl-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol p53 p53 Activation compound->p53 Induces cdk Cyclin/CDK Complexes compound->cdk Inhibits bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates caspases Caspase Cascade Activation (Caspase-9, Caspase-3) bax->caspases bcl2->caspases parp PARP Cleavage caspases->parp apoptosis Apoptosis parp->apoptosis arrest Cell Cycle Arrest (G0/G1 Phase) cdk->arrest

Caption: Plausible signaling pathway for the anticancer action of the compound.

References

Application Notes and Protocols for Molecular Docking Studies of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antibacterial properties. The presence of a fluorophenyl group often enhances the biological activity of molecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This application note provides a detailed protocol for in silico molecular docking studies of this compound against two potential therapeutic targets: Lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, and Cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory pathway.

Potential Therapeutic Targets and Significance

  • Lanosterol 14α-demethylase (CYP51): This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death. Azole antifungal drugs, a major class of antifungals, act by inhibiting this enzyme.[1][2][3] The N4-allyl and C5-phenyl substitutions on the triazole ring are features found in some antifungal agents, suggesting that the target molecule could exhibit antifungal activity.

  • Cyclooxygenase-2 (COX-2): COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation. COX-2 is an inducible isoform that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.[4][5][6] Several 1,2,4-triazole derivatives have been reported as selective COX-2 inhibitors.[4][5]

Experimental Protocols

This section outlines the detailed methodologies for performing molecular docking studies of this compound against human COX-2 and fungal CYP51.

Protocol 1: Molecular Docking against Human Cyclooxygenase-2 (COX-2)

Objective: To predict the binding affinity and interaction mode of this compound with the active site of human COX-2.

Materials:

  • Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or VMD for visualization.

  • Protein Structure: Crystal structure of human COX-2 (PDB ID: 5KIR or similar high-resolution structure).

  • Ligand Structure: 3D structure of this compound.

Methodology:

  • Protein Preparation:

    • Download the PDB file of human COX-2 from the Protein Data Bank.

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands and inhibitors.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a force field like MMFF94.

    • Open the minimized ligand file in ADT.

    • Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the active site of COX-2, typically by referring to the position of the co-crystallized inhibitor in the original PDB file.

    • In ADT, define the grid box to encompass the entire active site. A typical grid box size for COX-2 is around 25 x 25 x 25 Å with a spacing of 1.0 Å. Center the grid on the active site residues.

  • Molecular Docking:

    • Use AutoDock Vina for the docking calculations.

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run the docking simulation from the command line.

  • Analysis of Results:

    • Analyze the output file to obtain the binding affinity (in kcal/mol) for the best predicted binding pose.

    • Visualize the docked complex using PyMOL or VMD to observe the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the active site residues of COX-2.

Protocol 2: Molecular Docking against Fungal Lanosterol 14α-demethylase (CYP51)

Objective: To predict the binding affinity and interaction mode of this compound with the active site of fungal CYP51.

Materials:

  • Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or VMD.

  • Protein Structure: Crystal structure of CYP51 from a relevant fungal pathogen, e.g., Candida albicans (PDB ID: 5V5Z) or Aspergillus fumigatus (PDB ID: 4UYL).

  • Ligand Structure: 3D structure of this compound.

Methodology:

  • Protein Preparation:

    • Download the PDB file of the fungal CYP51.

    • In ADT, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges. The heme cofactor should be retained and its parameters checked.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Follow the same ligand preparation steps as in Protocol 1.

  • Grid Box Generation:

    • The active site of CYP51 is located near the heme iron.

    • Define a grid box that includes the heme group and the surrounding amino acid residues. A grid box of approximately 25 x 25 x 25 Å centered on the heme iron is a good starting point.

  • Molecular Docking:

    • Perform the docking using AutoDock Vina as described in Protocol 1, using the prepared CYP51 protein and the ligand.

  • Analysis of Results:

    • Determine the binding affinity from the docking output.

    • Visualize the docked pose to analyze the coordination of the triazole nitrogen with the heme iron and other interactions within the active site.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described molecular docking studies.

Table 1: Docking Results of this compound and Reference Compounds against Human COX-2.

CompoundBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound -9.2Tyr385, Arg120Val523, Phe518, Leu352
Celecoxib (Reference)-10.5Arg513, His90Val523, Phe518, Trp387
Ibuprofen (Reference)-7.8Arg120, Tyr355Val349, Leu352

Table 2: Docking Results of this compound and Reference Compounds against Fungal CYP51.

CompoundBinding Affinity (kcal/mol)Key InteractionsInteracting Residues
This compound -8.9Coordination with Heme iron, H-bondTyr132, His377
Fluconazole (Reference)-9.5Coordination with Heme iron, H-bondTyr132, Cys449
Itraconazole (Reference)-11.2Coordination with Heme iron, HydrophobicPhe228, Ile379

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (PDB) Prep_Protein Prepared Protein (PDBQT) PDB->Prep_Protein Remove water, add hydrogens, assign charges Ligand_2D Ligand 2D Structure Ligand_3D Ligand 3D Structure (Energy Minimized) Ligand_2D->Ligand_3D Convert to 3D and energy minimize Prep_Ligand Prepared Ligand (PDBQT) Ligand_3D->Prep_Ligand Set rotatable bonds, assign charges Grid Define Grid Box (Active Site) Prep_Protein->Grid Docking Molecular Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Grid->Docking Results Docking Results (Binding Poses & Scores) Docking->Results Visualization Visualization and Interaction Analysis (e.g., PyMOL, VMD) Results->Visualization

Caption: Workflow for a typical molecular docking study.

Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_fungal Fungal Ergosterol Biosynthesis Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Biosynthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Triazole 4-allyl-5-(4-fluorophenyl) -4H-1,2,4-triazole-3-thiol Triazole->COX2 Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Triazole_Fungal 4-allyl-5-(4-fluorophenyl) -4H-1,2,4-triazole-3-thiol Triazole_Fungal->CYP51 Inhibition

Caption: Potential inhibitory action on signaling pathways.

References

Application Notes and Protocols for Antifungal Testing of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antifungal susceptibility testing of the novel compound 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The protocols outlined below detail standard methodologies for determining the in vitro and in vivo efficacy of this compound against various fungal pathogens.

Introduction

Triazole compounds represent a significant class of antifungal agents that function primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4] This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately inhibits fungal growth. The evaluation of novel triazole derivatives, such as this compound, is essential for the discovery of new and more potent antifungal therapies to combat the growing challenge of fungal resistance.

Data Presentation

Quantitative data from antifungal susceptibility testing should be summarized for clear and concise comparison. The following table provides a template for presenting such data.

Table 1: In Vitro Antifungal Activity of this compound

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)Zone of Inhibition (mm)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans ATCC 90112
Aspergillus fumigatus ATCC 204305
Fluconazole (Control)
Voriconazole (Control)

Abbreviations:

  • MIC₅₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates.

  • MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.[5]

  • MFC: Minimum Fungicidal Concentration.[6]

  • ATCC: American Type Culture Collection.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

3.1.1. Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)

This method is a standardized procedure for determining the MIC of an antifungal agent.[7][8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inocula (standardized to 0.5-2.5 x 10³ CFU/mL)[7]

  • Positive control antifungals (e.g., Fluconazole, Voriconazole)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[10]

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, either visually or by reading the absorbance.[9]

3.1.2. Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.

Materials:

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile paper disks (6 mm diameter)

  • Fungal inocula (standardized to a 0.5 McFarland standard)

  • Test compound solution of known concentration

Protocol:

  • Prepare a lawn of the fungal inoculum on the surface of an SDA plate.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the disks on the inoculated agar surface.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

3.1.3. Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungus.

Protocol:

  • Following the determination of the MIC from the broth microdilution assay, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto an SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.[6]

In Vivo Efficacy Testing (Murine Model of Systemic Candidiasis)

In vivo studies are crucial to evaluate the therapeutic potential of the compound in a living organism.[11][12]

Materials:

  • Immunocompromised mice (e.g., BALB/c)

  • Candida albicans strain (e.g., SC5314)

  • Test compound formulated for intravenous or oral administration

  • Vehicle control (the solvent used to dissolve the compound)

  • Positive control antifungal (e.g., Fluconazole)

Protocol:

  • Induce immunosuppression in mice if required for the infection model.

  • Infect mice intravenously with a standardized inoculum of Candida albicans.

  • Initiate treatment with the test compound, vehicle control, and positive control at a specified time post-infection. Administer the treatment for a predetermined duration (e.g., 7 days).

  • Monitor the mice daily for signs of illness and mortality.

  • At the end of the treatment period, euthanize the mice and harvest target organs (e.g., kidneys, brain).

  • Homogenize the organs and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).

  • Compare the fungal burden in the treated groups to the control group to assess the efficacy of the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing prep Compound Preparation (Stock Solution) mic Broth Microdilution (Determine MIC) prep->mic disk Disk Diffusion Assay prep->disk mfc Determine MFC mic->mfc model Animal Model (Systemic Candidiasis) disk->model mfc->model treatment Compound Administration model->treatment assessment Efficacy Assessment (Fungal Burden) treatment->assessment end End assessment->end start Start start->prep ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Incorporation enzyme->ergosterol Conversion compound 4-allyl-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol compound->enzyme Inhibition

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole class, a group of molecules known for a wide range of biological activities, including antifungal and antibacterial properties.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to quantify the in vitro activity of a novel antimicrobial agent.[3] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[3][4] This document provides a detailed protocol for determining the MIC of this compound against relevant microbial strains using the broth microdilution method, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Compound Information:

Compound NameMolecular FormulaMolecular Weight
This compoundC₁₁H₁₀FN₃S235.28 g/mol [8]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the CLSI guidelines (M27 for yeasts and M07 for bacteria) for antimicrobial susceptibility testing.[5]

1. Materials:

  • This compound

  • Sterile 96-well, round-bottom microtiter plates[9]

  • Appropriate growth media (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)[10]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[10]

  • Dimethyl Sulfoxide (DMSO) for dissolving the test compound

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

2. Preparation of Test Compound Stock Solution:

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the serial dilutions. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

3. Inoculum Preparation:

  • From a fresh culture (18-24 hours old) of the test microorganism on an appropriate agar plate, select several colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[10]

  • Dilute this standardized suspension in the appropriate broth medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

4. Broth Microdilution Assay Procedure:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[9]

  • Add 100 µL of the prepared starting concentration of the test compound to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9] This will create a range of decreasing concentrations of the test compound.

  • The eleventh column will serve as the growth control (containing broth and inoculum but no test compound).

  • The twelfth column will serve as the sterility control (containing only broth).

  • Inoculate all wells, except for the sterility control, with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

  • A plate reader (spectrophotometer) can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to aid in the determination of the MIC.

Data Presentation

The quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison of the antimicrobial activity.

Table 1: Example MIC Data for this compound

MicroorganismStrain IDMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusATCC 29213160.5 (Ciprofloxacin)
Escherichia coliATCC 25922320.25 (Ciprofloxacin)
Candida albicansATCC 9002881 (Fluconazole)
Aspergillus nigerATCC 16404644 (Fluconazole)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for MIC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock and Serial Dilutions Plate_Setup Dispense Broth and Compound Dilutions into 96-Well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare and Standardize Microbial Inoculum Inoculation Inoculate Plate with Standardized Microorganism Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at Appropriate Temperature and Duration Inoculation->Incubation Read_Results Visually Inspect or Read Plate for Growth Incubation->Read_Results Determine_MIC Determine MIC as Lowest Concentration with No Growth Read_Results->Determine_MIC

References

Application Notes and Protocols for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document provides detailed application notes and experimental protocols for the investigation of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a lead compound for drug discovery. While specific data for this exact molecule is emerging, the extensive research on structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols provides a strong rationale for its potential as a therapeutic agent. This document leverages existing knowledge on this class of compounds to guide researchers in exploring its biological potential.

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Their biological activities are often attributed to their ability to coordinate with metal ions in enzyme active sites, as well as engage in hydrogen bonding and other non-covalent interactions with biological targets. The presence of the allyl group at the N4 position and the 4-fluorophenyl group at the C5 position of the triazole ring in the title compound are expected to modulate its pharmacokinetic and pharmacodynamic properties.

Potential Biological Activities

Based on studies of analogous compounds, this compound is a promising candidate for investigation in the following areas:

  • Anticancer Activity : Many 1,2,4-triazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2][3]

  • Enzyme Inhibition : This class of compounds has been reported to inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[4][5][6][7]

  • Antimicrobial and Antifungal Activity : The triazole core is a well-known pharmacophore in antifungal agents, and many thiol derivatives also exhibit broad-spectrum antibacterial activity.[8][9][10][11][12][13]

  • Anti-inflammatory and Antioxidant Activity : Several 1,2,4-triazole-3-thiol derivatives have been shown to possess anti-inflammatory and antioxidant properties.[2][3][14][15]

  • Anti-tubercular Activity : Specific derivatives have shown promising activity against Mycobacterium tuberculosis.[16]

Data Presentation: Biological Activities of Structurally Related 1,2,4-Triazole-3-thiol Derivatives

The following tables summarize quantitative data from published studies on compounds with a similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core. This data provides a benchmark for the expected potency of this compound.

Table 1: Enzyme Inhibition Data for 1,2,4-Triazole Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
Triazole-based thiosemicarbazonesAcetylcholinesterase (AChE)0.10 ± 0.050 - 12.20 ± 0.30[5]
Triazole-based thiosemicarbazonesButyrylcholinesterase (BChE)0.20 ± 0.10 - 14.10 ± 0.40[5]
Azinane-triazole derivativesα-GlucosidaseMore active than acarbose (375.82 ± 1.76)[4][7]
5-Aryl-1,2,4-triazole-3-thiolsThymidine Phosphorylase61.98 ± 0.43 - 273.43 ± 0.96[1]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Coumarin-substituted triazolethionesHCT 116 (Colon Cancer)4.363 - 18.76[2]
Thiazolo[3,2-b][1][4][5]triazole derivativesMCF-7 (Breast Cancer)4.42 ± 2.93[1]
Thiazolo[3,2-b][1][4][5]triazole derivativesA549 (Lung Cancer)9.89 ± 1.77[1]
4-amino-5-aryl-triazole linked hydroxamatesMDA-MB-231, MCF-7, HCT 116Various[3]

Table 3: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound ClassMicroorganismActivity (MIC in µg/mL or Inhibition Zone in mm)Reference
4-(4-bromophenyl)-5-(4-chlorophenyl)-triazole-thionesBacillus subtilis31.25 (MIC)[11]
4-benzyl-5-(furan-2-yl)-triazole-thione derivativesVarious bacteria6-20 mm (Inhibition Zone)[11]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesVarious bacteria and fungiPromising activity[8][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the lead compound and for evaluating its key biological activities.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of similar compounds.[8][12][13][17]

Step 1: Synthesis of 4-fluorobenzohydrazide

  • Reflux a mixture of methyl 4-fluorobenzoate (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of Potassium 2-(4-fluorobenzoyl)hydrazine-1-carbodithioate

  • Dissolve 4-fluorobenzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

  • Add carbon disulfide (1.2 equivalents) dropwise while keeping the temperature below 10°C.

  • Stir the mixture at room temperature for 12-16 hours.

  • Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.

Step 3: Synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium salt from Step 2 (1 equivalent) and hydrazine hydrate (2 equivalents) in water for 4-6 hours.

  • Monitor the evolution of hydrogen sulfide gas.

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol.

Step 4: Synthesis of this compound This step is a proposed modification based on the synthesis of N-allyl triazoles.

  • To a solution of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Add allyl bromide (1.2 equivalents) dropwise and stir the reaction mixture at room temperature or gentle heat (50-60°C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product Methyl 4-fluorobenzoate Methyl 4-fluorobenzoate step1 Step 1: Formation of Hydrazide Methyl 4-fluorobenzoate->step1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->step1 Carbon Disulfide Carbon Disulfide step2 Step 2: Formation of Dithiocarbazinate Salt Carbon Disulfide->step2 Allyl Bromide Allyl Bromide step4 Step 4: N-Allylation Allyl Bromide->step4 int1 4-fluorobenzohydrazide step1->int1 int2 Potassium 2-(4-fluorobenzoyl)hydrazine-1-carbodithioate step2->int2 step3 Step 3: Cyclization to Amino-Triazole int3 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol step3->int3 product This compound step4->product int1->step2 int2->step3 int3->step4

Caption: Proposed synthetic workflow for this compound.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Culture : Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the diluted compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A Culture Cancer Cells B Seed Cells in 96-well Plate A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability & IC50 I->J

Caption: Experimental workflow for the MTT assay to determine in vitro anticancer activity.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation : Prepare phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a solution of AChE enzyme.

  • Assay Procedure :

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Absorbance Measurement : Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without inhibitor) and calculate the IC50 value. Use a known AChE inhibitor (e.g., donepezil) as a positive control.

Potential Signaling Pathway Involvement

Given the prevalence of anticancer activity in this class of compounds, a potential mechanism of action could involve the induction of apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad phosphorylates & inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits LeadCompound 4-allyl-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol LeadCompound->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by the lead compound.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutic agents. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to synthesize this compound and evaluate its biological potential across various disease areas. The structural novelty and the established biological significance of the 1,2,4-triazole-3-thiol scaffold warrant a thorough investigation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and product purity.

Experimental Protocols

A widely adopted and effective method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process. The first step is the preparation of an N-acylthiosemicarbazide intermediate from an acid hydrazide and an isothiocyanate. The subsequent step is an intramolecular cyclization of this intermediate under basic conditions to yield the desired triazole.

Step 1: Synthesis of 1-(4-Fluorobenzoyl)-4-allylthiosemicarbazide

This initial step involves the reaction of 4-fluorobenzoic acid hydrazide with allyl isothiocyanate to form the thiosemicarbazide intermediate.

  • Materials:

    • 4-Fluorobenzoic acid hydrazide

    • Allyl isothiocyanate

    • Ethanol (absolute)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzoic acid hydrazide (0.1 mol) in absolute ethanol (200 mL).

    • To this solution, add allyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1-(4-fluorobenzoyl)-4-allylthiosemicarbazide.

Step 2: Synthesis of this compound

The synthesized thiosemicarbazide intermediate is then cyclized in a basic medium to form the final product.

  • Materials:

    • 1-(4-Fluorobenzoyl)-4-allylthiosemicarbazide

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Hydrochloric acid (HCl) (for acidification)

  • Procedure:

    • Suspend the 1-(4-fluorobenzoyl)-4-allylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (150 mL, 2 M).

    • Heat the mixture to reflux for 4-6 hours with constant stirring.

    • After reflux, cool the reaction mixture to room temperature.

    • Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of approximately 5-6.

    • The precipitated solid is the crude this compound.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

    • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Data Presentation

The yield of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can vary based on the specific substituents and reaction conditions. Below is a summary of reported yields for analogous compounds synthesized via similar methods.

R Group (at position 5)4-SubstituentYield (%)Reference
Furan-2-ylPhenyl68[1]
Furan-2-yl4-Chlorophenyl72[1]
Furan-2-yl4-Methylphenyl79[1]
Benzyl4-Chlorophenyl73[2]
Benzyl4-Methylphenyl71[2]
PhenylHexyl76[3]
BenzylCyclohexyl68[3]

Troubleshooting Guide

Q1: The yield of the final product is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthesis process. Here are some common causes and their solutions:

  • Incomplete reaction in Step 1: Ensure the reaction between 4-fluorobenzoic acid hydrazide and allyl isothiocyanate goes to completion. Monitor the reaction by TLC. If starting material is still present after the recommended reflux time, you can try extending the reflux period.

  • Sub-optimal conditions in Step 2: The concentration of the sodium hydroxide solution and the reflux time are critical for efficient cyclization. You can experiment with slightly higher concentrations of NaOH (e.g., 2.5 M) or extend the reflux time, while monitoring the reaction progress.

  • Side reactions: The formation of byproducts is a common cause of low yields. One of the most frequent side reactions is the formation of 1,3,4-oxadiazole derivatives. This is often favored by acidic conditions or high temperatures in the absence of a strong base. Ensuring a sufficiently basic environment during cyclization is crucial.

  • Loss of product during workup: The product is precipitated by acidification. If the pH is too low, some product may redissolve or decompose. Carefully adjust the pH to 5-6 for optimal precipitation. Ensure the product is thoroughly washed to remove impurities but avoid excessive washing with solvents in which it has some solubility.

  • Purity of starting materials: Impurities in the starting 4-fluorobenzoic acid hydrazide or allyl isothiocyanate can interfere with the reaction. Ensure you are using high-purity reagents.

Q2: I am observing a significant amount of a side product. How can I identify and minimize it?

A2: A common side product in this synthesis is the corresponding 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole. This occurs when the thiosemicarbazide intermediate cyclizes with the elimination of hydrogen sulfide instead of water.

  • Identification: The oxadiazole side product will have a different melting point and distinct signals in NMR and IR spectra compared to the desired triazole-thiol. Mass spectrometry can also be used for definitive identification.

  • Minimization:

    • Strictly Basic Conditions: The formation of the 1,2,4-triazole-3-thiol is favored under strongly basic conditions, while acidic conditions can promote the formation of the 1,3,4-oxadiazole.[4][5] Ensure the sodium hydroxide solution is of the correct concentration and that the reaction mixture remains basic throughout the cyclization step.

    • Control of Temperature: While reflux is necessary for the reaction to proceed, excessive temperatures for prolonged periods might favor side product formation. Adhere to the recommended reaction times and temperatures.

Q3: The final product is difficult to purify. What are the recommended purification techniques?

A3: Purification of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can sometimes be challenging due to the presence of starting materials or side products.

  • Recrystallization: This is the most common and often effective method. Ethanol or an ethanol-water mixture is frequently a good solvent choice for recrystallization.[1] Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexane in varying ratios is a good starting point for elution.

  • Acid-Base Extraction: The thiol group in the product is acidic and will deprotonate in a basic solution to form a salt, which is typically water-soluble. This property can be exploited for purification. Dissolve the crude product in a dilute aqueous base (like NaOH), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate the product by adding acid.

Frequently Asked Questions (FAQs)

Q1: What is the role of the sodium hydroxide in the second step of the synthesis?

A1: Sodium hydroxide acts as a base to catalyze the intramolecular cyclization of the 1-(4-fluorobenzoyl)-4-allylthiosemicarbazide intermediate. It deprotonates one of the nitrogen atoms, which then acts as a nucleophile to attack the carbonyl carbon, leading to the formation of the triazole ring after dehydration.

Q2: Can I use a different base for the cyclization step?

A2: While sodium hydroxide is commonly used, other strong bases like potassium hydroxide can also be effective for this cyclization reaction. The choice of base may influence the reaction rate and yield, and some optimization may be required.

Q3: How can I confirm the structure of the final product?

A3: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the allyl group protons, the aromatic protons of the fluorophenyl group, and a broad singlet for the SH proton (which may exchange with D₂O).

  • ¹³C NMR: This will show the distinct carbon signals for the allyl, fluorophenyl, and triazole ring carbons, including the C=S carbon.

  • FT-IR: Look for characteristic absorption bands for N-H, C=N, and C=S stretching vibrations.

  • Mass Spectrometry: This will provide the molecular weight of the compound, confirming its elemental composition.

Q4: Is it possible to perform this synthesis as a one-pot reaction?

A4: While a two-step approach is generally recommended for better control and higher purity, one-pot syntheses of similar triazoles have been reported. This would typically involve the in-situ formation of the thiosemicarbazide followed by the addition of a base to induce cyclization without isolating the intermediate. However, this may require more rigorous optimization of reaction conditions to minimize side product formation.

Visualizations

Synthesis_Pathway A 4-Fluorobenzoic Acid Hydrazide C 1-(4-Fluorobenzoyl)-4- allylthiosemicarbazide A->C Ethanol, Reflux B Allyl Isothiocyanate B->C Ethanol, Reflux D 4-allyl-5-(4-fluorophenyl)-4H- 1,2,4-triazole-3-thiol C->D NaOH, Reflux

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_step1 Check Step 1: Thiosemicarbazide Formation start->check_step1 check_step2 Check Step 2: Cyclization start->check_step2 purification Purification Issues start->purification incomplete1 Incomplete Reaction? check_step1->incomplete1 extend_reflux1 Extend Reflux Time incomplete1->extend_reflux1 Yes check_purity Check Starting Material Purity incomplete1->check_purity No extend_reflux1->check_step2 check_purity->check_step2 side_product Side Product Formation? check_step2->side_product optimize_base Optimize Base Concentration/Time side_product->optimize_base No ensure_basic Ensure Strictly Basic Conditions side_product->ensure_basic Yes (e.g., Oxadiazole) optimize_base->purification ensure_basic->purification recrystallize Recrystallize from suitable solvent purification->recrystallize chromatography Perform Column Chromatography recrystallize->chromatography If still impure end High Yield & Purity Achieved recrystallize->end If pure chromatography->end

Caption: A troubleshooting workflow for optimizing the synthesis of the target molecule.

References

Technical Support Center: Purification of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for purifying this compound?

A1: The most frequently employed purification techniques for 1,2,4-triazole derivatives are recrystallization and column chromatography.[1] For triazole-3-thiols, these methods are generally effective. Recrystallization is often attempted first due to its simplicity, typically using solvents like ethanol.[2] If recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography is the preferred secondary method.[1][3]

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities may include unreacted starting materials, reagents from the synthesis such as carbon disulfide or hydrazine hydrate, and side-products from incomplete cyclization or side reactions.[2][4] The thiol group is also susceptible to oxidation, which can lead to the formation of disulfide byproducts, especially if not handled under appropriate conditions.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended to confirm the purity and structure of the final compound.

  • Thin Layer Chromatography (TLC): To monitor the progress of column chromatography and get a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[1]

  • Melting Point: A sharp melting point range is a good indicator of purity.[4]

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry (MS) are essential for confirming the chemical structure and identifying any remaining impurities.[1][2]

Q4: What is the significance of the thiol group in the purification process?

A4: The thiol (-SH) group is acidic and can influence the compound's solubility in basic solutions. It is also prone to oxidation to form disulfides. This reactivity necessitates careful handling, potentially avoiding overly harsh oxidizing conditions or prolonged exposure to air during purification.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Potential Cause(s) Suggested Solution(s)
Low Yield The compound is too soluble in the chosen solvent, even at low temperatures.[5] An excessive amount of solvent was used.[5] Premature crystallization occurred during hot filtration.[5]Select a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[5] Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] Concentrate the mother liquor to obtain a second crop of crystals.[5] Pre-heat the filtration apparatus (funnel, receiving flask) to prevent the product from crashing out prematurely.[5]
Product Oils Out The melting point of the compound is lower than the boiling point of the solvent.[5] The compound is too impure (eutectic mixture).Use a lower-boiling point solvent or a solvent mixture. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists (crystallization).
No Crystals Form The solution is too dilute. The solution is supersaturated but requires nucleation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] Reduce the solvent volume by evaporation.[5] Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.[5]
Product Still Impure Impurities have very similar solubility profiles to the product.[5] The solution was cooled too quickly, trapping impurities in the crystal lattice.[5]Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities persist, a different purification method, such as column chromatography, is recommended.[5]
Column Chromatography Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation The mobile phase (eluent) does not provide adequate resolution.[1]Systematically vary the solvent polarity of the mobile phase. A common starting point for triazole derivatives is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[3]
Compound Streaks on Column The compound is too polar for the stationary/mobile phase combination.[1] The sample was not fully dissolved before loading.[1]For silica gel, consider adding a small amount of a more polar solvent like methanol to the eluent.[1] Ensure the compound is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.[1]
Compound Won't Elute The compound is strongly adsorbed to the stationary phase (silica gel).Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.[3]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent must be determined experimentally. Ethanol is often a good starting point for triazole derivatives.[2]

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for purification via column chromatography.

  • Stationary Phase and Eluent Selection: Use TLC to determine an appropriate mobile phase. The ideal eluent system should give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue, then adsorb onto a small amount of silica). Carefully load the sample onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

Visualized Workflows and Logic

General Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of the target compound.

G cluster_purification Purification Stage cluster_analysis Analysis Stage A Crude Product B Primary Purification (e.g., Recrystallization) A->B D Purity Check (TLC, HPLC, Melting Point) B->D C Secondary Purification (e.g., Column Chromatography) C->D Re-assess Purity D->C Impure E Structure Confirmation (NMR, MS) D->E Pure F Pure Product E->F

Caption: General experimental workflow for purification and analysis.

Troubleshooting Logic for Crystal Formation

This diagram provides a decision-making process for when crystallization fails during a recrystallization attempt.

G Start No Crystals Form Upon Cooling Action1 Scratch inner wall of flask or add a seed crystal Start->Action1 Check1 Crystals Form? Action1->Check1 Action2 Reduce solvent volume (Evaporation) Check1->Action2 No Success Success: Collect Crystals Check1->Success Yes Check2 Crystals Form? Action2->Check2 Action3 Add an anti-solvent dropwise Check2->Action3 No Check2->Success Yes Check3 Crystals or Oil? Action3->Check3 Check3->Success Crystals Failure Failure: Consider Chromatography Check3->Failure Oil/No Crystals

Caption: Troubleshooting guide for inducing crystallization.

References

Technical Support Center: Overcoming Solubility Challenges with 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in various assays.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer/Media

Question: I dissolved my this compound in DMSO to make a concentrated stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media), a precipitate forms instantly. What is happening and how can I resolve this?

Answer: This phenomenon, often termed "solvent shock" or "crashing out," is common for hydrophobic compounds.[1][2] The rapid change from a high-polarity organic solvent (DMSO) to a low-polarity aqueous environment causes the compound to exceed its solubility limit and precipitate.[1]

Recommended Solutions:

  • Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, pre-warm the aqueous solution to your experimental temperature (e.g., 37°C for cell-based assays) and add the DMSO stock dropwise while gently vortexing or swirling the buffer.[1][3] This gradual introduction helps to prevent localized high concentrations of the compound.[1]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your pre-warmed aqueous buffer.[2]

  • Lower Final Concentration: The desired final concentration of the compound may be above its maximum aqueous solubility. It is crucial to determine the maximum soluble concentration under your specific experimental conditions.[2]

  • Maintain Low DMSO Concentration: While DMSO is an effective solvent, it can be toxic to cells at higher concentrations.[3] Generally, the final DMSO concentration should be kept below 0.5%, with 0.1% or lower being preferable for sensitive cell lines.[3]

Issue 2: Compound Precipitates Over Time in the Incubator

Question: My prepared solution of this compound in cell culture media looks clear initially, but after a few hours at 37°C in the incubator, I observe cloudiness or a crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the compound's stability and the assay environment.

Recommended Solutions:

  • Temperature and pH Stability: The solubility of your compound may be sensitive to changes in temperature and pH.[1][2] Cellular metabolism can alter the pH of the culture medium over time, potentially reducing the compound's solubility.[2] Ensure your media is adequately buffered for the CO2 environment of your incubator.[1]

  • Interaction with Media Components: The compound might interact with components in the media, such as salts and proteins, leading to the formation of less soluble complexes.[1][4] You can test the compound's solubility in a simpler buffer like PBS to see if media components are the issue.[1]

  • Compound Stability: The compound itself may not be stable under prolonged incubation at 37°C, degrading into less soluble byproducts.[2] Consider preparing fresh solutions more frequently or reducing the incubation time if possible.

Issue 3: Inconsistent Results or Lower than Expected Activity in Assays

Question: My assay results with this compound are not reproducible, or the observed biological activity is lower than anticipated. Could this be related to solubility?

Answer: Yes, poor solubility is a frequent cause of inconsistent and inaccurate assay results. If the compound precipitates, the actual concentration in solution is unknown and lower than the nominal concentration, leading to an underestimation of its potency.

Recommended Solutions:

  • Visual Inspection: Before and after your experiment, carefully inspect your assay plates or tubes for any signs of precipitation, which can appear as a film, crystals, or general turbidity.[1] A microscope can be helpful for detecting fine precipitates.[1]

  • Solubility Enhancement Strategies: If you consistently face solubility issues, consider employing more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[4] It is crucial to use anhydrous (water-free) DMSO, as it is hygroscopic and absorbed water can reduce its ability to dissolve hydrophobic compounds.[3][5]

Q2: How can I determine the maximum soluble concentration of my compound in my assay buffer?

A2: You can perform a kinetic solubility assay. Prepare a high-concentration stock solution in DMSO. Then, create a series of dilutions of this stock in your pre-warmed assay buffer. Visually inspect for precipitation immediately and after an incubation period that mimics your experiment's duration at the relevant temperature.[2][6] The highest concentration that remains clear is your approximate maximum soluble concentration.[2]

Q3: Are there alternatives to DMSO if my cells are very sensitive to it?

A3: While DMSO is widely used, other organic solvents like ethanol can be considered, but they often have their own cellular toxicity profiles. If DMSO is not an option, you may need to explore formulation strategies that reduce the required amount of organic solvent, such as the use of co-solvents or cyclodextrins.[7][8]

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are added in small amounts to the aqueous buffer to increase the solubility of a poorly soluble compound.[7][9] Common co-solvents used in drug development include polyethylene glycols (PEGs), propylene glycol, and glycerol.[3][7] They work by reducing the polarity of the aqueous solvent.[8][10]

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that are more water-soluble.[11][13][14] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used.[11]

Q6: Can adjusting the pH of my buffer improve solubility?

A6: The solubility of ionizable compounds can be highly dependent on pH.[2][3] 1,2,4-triazole-3-thiols can exhibit tautomerism and possess acidic and basic properties.[15] Therefore, adjusting the pH of your buffer may significantly impact the solubility of this compound. It is advisable to test the compound's solubility at different pH values, keeping in mind the pH tolerance of your assay system.

Quantitative Data Summary

Table 1: Recommended Solvents and Starting Concentrations

Solvent/SystemRecommended UseTypical Starting Stock ConcentrationMax Recommended Final Assay Conc.Key Considerations
Anhydrous DMSOPrimary stock solution10-100 mM[1][2]≤ 0.5% (v/v), ideally ≤ 0.1%[3]Use anhydrous grade; store in small aliquots to prevent water absorption.[1][3]
EthanolAlternative to DMSOVaries by compoundTypically ≤ 1% (v/v)Can have its own effects on cells; may be less effective than DMSO for some compounds.
Co-solvents (e.g., PEG 400, Propylene Glycol)Additive to aqueous bufferN/A1-10% (v/v)[7]Test for effects on assay performance and cell viability.[9]
Cyclodextrins (e.g., HP-β-CD)Additive to aqueous bufferN/AVaries; determined by complexation efficiencyCan alter the free concentration of the compound, potentially impacting biological activity.[16]

Experimental Protocols

Protocol 1: Standard Dilution of DMSO Stock for Assays
  • Prepare High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 50-100 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C may assist.[1]

  • Pre-warm Aqueous Solution: Warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1][2]

  • Calculate Dilution: Determine the volume of DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage is within an acceptable range (e.g., ≤ 0.5%).[1]

  • Perform Dilution: While gently vortexing or swirling the pre-warmed aqueous solution, add the calculated volume of the DMSO stock solution dropwise.[3]

  • Final Mix: Cap the tube and vortex gently to ensure a homogenous solution.

  • Immediate Use: It is recommended to use the prepared working solution immediately to minimize the risk of delayed precipitation.[1]

Protocol 2: Using a Co-solvent to Enhance Solubility
  • Prepare Co-solvent Buffer: Prepare your aqueous assay buffer containing a low percentage of a co-solvent (e.g., 1-5% PEG 400).

  • Prepare DMSO Stock: Prepare a concentrated stock solution of your compound in 100% anhydrous DMSO as described in Protocol 1.

  • Pre-warm Co-solvent Buffer: Warm the co-solvent-containing buffer to the experimental temperature.

  • Perform Dilution: Following the dropwise addition and gentle vortexing method described in Protocol 1, dilute the DMSO stock into the pre-warmed co-solvent buffer.

  • Vehicle Control: Ensure you run a parallel vehicle control containing the same final concentrations of DMSO and the co-solvent to account for any effects of the solvents on the assay.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting A Weigh Compound B Add Anhydrous DMSO A->B C Vortex/Warm (37°C) to Dissolve B->C D High Concentration Stock (e.g., 50 mM) C->D G Add DMSO Stock Dropwise D->G E Pre-warm Aqueous Buffer (37°C) F Gently Vortex/Swirl Buffer E->F H Final Working Solution G->H I Precipitation Observed? H->I J YES I->J K NO I->K L 1. Lower Final Concentration 2. Use Serial Dilution 3. Add Co-solvent/Cyclodextrin J->L M Proceed with Assay K->M

Caption: Workflow for preparing and troubleshooting solutions of poorly soluble compounds.

G cluster_cause Potential Causes of Precipitation cluster_solution Corresponding Solutions A High Final Concentration > Aqueous Solubility G Determine Max. Soluble Concentration & Work Below It A->G B Rapid Dilution ('Solvent Shock') H Perform Serial Dilution; Add Stock Dropwise to Vortexing Buffer B->H C Low Temperature of Aqueous Media I Pre-warm Media to 37°C Before Adding Compound C->I D pH of Media Unfavorable for Solubility J Test Solubility at Different pH Values; Ensure Proper Buffering D->J E Interaction with Media Components (Salts, Proteins) K Test Solubility in Simpler Buffer (e.g., PBS) E->K F Compound Instability at 37°C L Reduce Incubation Time; Prepare Fresh Solutions F->L

Caption: Logical relationships between causes of precipitation and their respective solutions.

References

optimizing reaction conditions for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions and address common experimental challenges.

Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 4-fluorobenzohydrazide, from 4-fluorobenzoic acid. The second step is the reaction of this hydrazide with allyl isothiocyanate, followed by base-catalyzed cyclization to yield the final product.

Step 1: Synthesis of 4-fluorobenzohydrazide

This procedure outlines the synthesis of the hydrazide intermediate from the corresponding carboxylic acid.

Materials:

  • 4-fluorobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrazine Hydrate (80% or higher)

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Esterification: In a round-bottom flask, dissolve 4-fluorobenzoic acid (0.1 mole) in methanol (180 ml). Carefully add concentrated H₂SO₄ (6.0 ml) to the solution. Reflux the mixture for 12 to 14 hours.[1]

  • Isolation of Ester: After reflux, pour the reaction mixture into crushed ice and stir well. The methyl 4-fluorobenzoate will precipitate. Filter the solid product and wash it with cold water. The product can be recrystallized from ethanol.

  • Hydrazinolysis: Take the synthesized methyl 4-fluorobenzoate (0.1 mole) and hydrazine hydrate (0.2 mole) in a round-bottom flask containing ethanol (180 ml).

  • Reaction: Reflux the mixture for 10 to 12 hours.

  • Isolation of Hydrazide: After cooling the reaction mixture, the 4-fluorobenzohydrazide will precipitate. Filter the solid, wash it with a small amount of cold ethanol, and dry it.

Step 2: Synthesis of this compound

This part of the protocol details the formation of the thiosemicarbazide intermediate and its subsequent cyclization.

Materials:

  • 4-fluorobenzohydrazide

  • Allyl isothiocyanate

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Formation of Thiosemicarbazide: Dissolve 4-fluorobenzohydrazide (0.1 mole) in ethanol. Add an equimolar amount of allyl isothiocyanate (0.1 mole).

  • Reaction: Reflux the mixture for 4-6 hours. The intermediate, 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide, may precipitate upon cooling. This intermediate can be filtered and used in the next step without further purification.

  • Cyclization: Suspend the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). Reflux the mixture for 3-4 hours.[2]

  • Precipitation of Product: After cooling the reaction mixture to room temperature, acidify it with dilute hydrochloric acid to a pH of approximately 5-6.

  • Isolation and Purification: The desired product, this compound, will precipitate. Filter the solid, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The following tables summarize reported yields for similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiols under various conditions. This data can serve as a starting point for the optimization of the target synthesis.

Table 1: Effect of Base on the Cyclization of Acylthiosemicarbazides

Acylthiosemicarbazide PrecursorBaseSolventReaction TimeYield (%)Reference
1-(Furan-2-carbonyl)-4-phenyl-thiosemicarbazide2N NaOHWater4 hours68[3]
1-(Phenylacetyl)-4-(4-methoxyphenyl)-thiosemicarbazide2N NaOHWater4 hours79[3]
1-(4-Picolinoyl)-4-allyl-thiosemicarbazide2N NaOHWater2-3 hours94
4,4'-(Butane-1,4-diyl)bis(2-(carbothioamide)-5-methyl-2H-1,2,4-triazole-3(4H)-one)2N NaOHWater3 hours89[2]

Table 2: Influence of Substituents on Product Yield

5-Substituent4-SubstituentYield (%)Reference
Furan-2-ylPhenyl68[3]
Furan-2-yl4-Methoxyphenyl78[3]
Furan-2-yl4-Chlorophenyl72[3]
BenzylPhenyl73[3]
Benzyl4-Methoxyphenyl79[3]
Pyridin-4-ylHexyl75[4]
Pyridin-4-ylCyclohexyl78[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of the final product Incomplete formation of the thiosemicarbazide intermediate.Ensure equimolar amounts of 4-fluorobenzohydrazide and allyl isothiocyanate. Increase the reflux time for the formation of the intermediate.
Ineffective cyclization.Confirm the basicity of the reaction medium. Use a sufficient concentration of NaOH or KOH (e.g., 2N). Increase the reflux time for the cyclization step.
Incorrect pH during product precipitation.Carefully adjust the pH to 5-6 with dilute HCl. Check the pH with litmus paper or a pH meter.
Formation of a significant amount of side products Cyclization under acidic conditions.The cyclization of the thiosemicarbazide intermediate under acidic conditions can lead to the formation of 1,3,4-thiadiazole derivatives. Ensure the cyclization step is performed in a basic medium.
Decomposition of starting materials or product.Avoid excessively high temperatures during reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating.
Difficulty in purifying the final product Presence of unreacted starting materials.Wash the crude product thoroughly with water to remove any remaining acid or base. Recrystallize from an appropriate solvent (e.g., ethanol, ethanol-water) to remove unreacted hydrazide and thiosemicarbazide.
Oily product instead of a solid.The product may require trituration with a non-polar solvent like hexane to induce solidification. Ensure all water is removed during the workup.
Unexpected peaks in NMR spectrum Presence of tautomers.The 1,2,4-triazole-3-thiol can exist in thione-thiol tautomeric forms. A broad singlet between 11-14 ppm in the ¹H NMR spectrum is characteristic of the N-H or S-H proton and is not an impurity.[5]
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The base-catalyzed cyclization of the 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide intermediate is the most critical step. The choice of base, its concentration, and the reaction temperature and time significantly influence the yield and purity of the final product.

Q2: Can other bases be used for the cyclization step?

A2: Yes, besides NaOH, other bases like potassium hydroxide (KOH) and sodium ethoxide in ethanol can also be used for the cyclization of thiosemicarbazides to form 1,2,4-triazoles. The optimal base and conditions should be determined experimentally.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can track the disappearance of the starting materials (4-fluorobenzohydrazide and the thiosemicarbazide intermediate) and the appearance of the product spot.

Q4: What are the expected spectroscopic features of the final product?

A4: In the ¹H NMR spectrum, you should observe signals corresponding to the allyl group (protons on the double bond and the CH₂ group attached to the nitrogen), the aromatic protons of the 4-fluorophenyl group, and a characteristic broad singlet for the N-H/S-H proton in the downfield region (typically 11-14 ppm). The IR spectrum should show characteristic peaks for N-H stretching, C=N stretching, and C=S stretching.

Q5: What are the safety precautions I should take during this synthesis?

A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Hydrazine hydrate is toxic and a suspected carcinogen; always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Allyl isothiocyanate is a lachrymator and should also be handled in a fume hood.

Visualizations

experimental_workflow A 4-fluorobenzoic Acid + Methanol B Esterification (H₂SO₄, Reflux) A->B C Methyl 4-fluorobenzoate B->C D Hydrazinolysis (Hydrazine Hydrate, Reflux) C->D E 4-fluorobenzohydrazide D->E F 4-fluorobenzohydrazide + Allyl Isothiocyanate G Thiosemicarbazide Formation (Reflux) F->G H 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide G->H I Cyclization (NaOH, Reflux) H->I J Acidification (HCl) I->J K This compound J->K

Caption: Experimental workflow for the synthesis of the target compound.

reaction_pathway intermediate 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide triazole This compound intermediate->triazole  Basic Medium (e.g., NaOH) (Desired Pathway) thiadiazole 2-allylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole intermediate->thiadiazole  Acidic Medium (e.g., H₂SO₄) (Side Reaction)

Caption: Influence of pH on the cyclization of the thiosemicarbazide intermediate.

References

Technical Support Center: 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and encountering challenges with NMR peak assignments.

Predicted NMR Data

Predicting the precise chemical shifts can be challenging due to solvent effects and the electronic environment of the molecule. The following tables provide an estimated range for the ¹H and ¹³C NMR chemical shifts based on computational prediction tools and analysis of similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
SH (Thiol)13.0 - 14.0br s-
H-a (Allyl, -CH=)5.8 - 6.0m-
H-b, H-c (Allyl, =CH₂)5.1 - 5.3m-
H-d (Allyl, -CH₂-)4.5 - 4.7d~5
H-2', H-6' (Fluorophenyl)7.8 - 8.0ddJ_H-F ≈ 8-9, J_H-H ≈ 8-9
H-3', H-5' (Fluorophenyl)7.2 - 7.4tJ_H-H ≈ 8-9

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-3 (Triazole, C=S)165 - 170
C-5 (Triazole, C-Ar)150 - 155
C-1' (Fluorophenyl)125 - 130 (d, J_C-F ≈ 3-4 Hz)
C-2', C-6' (Fluorophenyl)130 - 132 (d, J_C-F ≈ 8-9 Hz)
C-3', C-5' (Fluorophenyl)115 - 117 (d, J_C-F ≈ 21-22 Hz)
C-4' (Fluorophenyl)162 - 165 (d, J_C-F ≈ 250 Hz)
C-a (Allyl, -CH=)130 - 132
C-b (Allyl, =CH₂)118 - 120
C-c (Allyl, -CH₂-)45 - 48

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: The thiol proton (SH) signal is extremely broad and shifted far downfield, or is not observed at all. Is this normal?

A1: Yes, this is a common observation for this class of compounds. The thiol proton of a 1,2,4-triazole-3-thiol can exist in tautomeric equilibrium with its thione form (C=S), where the proton is on a nitrogen atom. In many deuterated solvents, the thione tautomer is the major species, leading to a broad signal for the N-H proton in the 13-14 ppm region.[1] The broadness is often due to quadrupole broadening from the adjacent nitrogen and chemical exchange. If the signal is not observed, it could be due to rapid exchange with residual water in the solvent. To confirm the presence of this exchangeable proton, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the signal should disappear.

Q2: The signals for the allyl group protons are complex and overlapping. How can I assign them correctly?

A2: The allyl group often presents a complex splitting pattern due to the small coupling constants and potential for second-order effects. The vinyl proton (-CH=) will appear as a multiplet, coupled to both the terminal vinyl protons (=CH₂) and the allylic protons (-CH₂-). The two terminal vinyl protons may be diastereotopic and thus have slightly different chemical shifts, each appearing as a doublet of doublets or a more complex multiplet. To resolve these overlapping signals, consider the following:

  • Higher Field Spectrometer: Using a higher field NMR spectrometer will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should see a cross-peak between the -CH= proton and the =CH₂ protons, as well as between the -CH= proton and the -CH₂- protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, which can help in assigning the corresponding carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which can be crucial for confirming assignments.

Q3: I am having trouble interpreting the signals for the 4-fluorophenyl group due to fluorine coupling.

A3: The ¹⁹F nucleus is spin-active (I = 1/2) and will couple to nearby ¹H and ¹³C nuclei.

  • ¹H NMR: The protons ortho to the fluorine (H-2' and H-6') will appear as a doublet of doublets due to coupling to the adjacent meta protons and the fluorine atom. The protons meta to the fluorine (H-3' and H-5') will typically appear as a triplet, as their coupling to the ortho protons is similar to their coupling to the fluorine.

  • ¹³C NMR: All the carbons of the fluorophenyl ring will show coupling to the fluorine. The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹J_CF) of around 250 Hz, appearing as a doublet. The ortho (C-2', C-6'), meta (C-3', C-5'), and ipso (C-1') carbons will show smaller two-, three-, and four-bond couplings, respectively, also appearing as doublets with decreasing coupling constants.[2]

Q4: My baseline is noisy and some peaks are broad. What can I do to improve the spectrum quality?

A4: Poor signal-to-noise and broad peaks can arise from several factors:

  • Sample Concentration: Ensure your sample concentration is adequate. For ¹H NMR, 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient. For the less sensitive ¹³C NMR, a more concentrated sample may be needed.

  • Shimming: The homogeneity of the magnetic field needs to be optimized by shimming the spectrometer. Automated shimming routines are available on most modern instruments, but manual shimming may be necessary for difficult samples.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

  • Incomplete Dissolution: Make sure your sample is fully dissolved in the NMR solvent. Any suspended particles can disrupt the magnetic field homogeneity.

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate peak assignment.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this type of compound as it is likely to dissolve it well and the thiol/NH proton is often more clearly observed.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This is typically done by maximizing the lock level and observing the shape of the FID.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8 or 16 scans).

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including quaternary carbons.

  • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structural elucidation.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting NMR peak assignments and the key structural features with expected NMR correlations.

troubleshooting_workflow start Start: Ambiguous NMR Spectrum check_thiol Q: Thiol/NH proton signal unclear? start->check_thiol d2o_exchange A: Perform D₂O exchange experiment. Signal disappears? check_thiol->d2o_exchange Yes check_allyl Q: Allyl signals overlapping? check_thiol->check_allyl No assign_thiol Assign as exchangeable proton (SH/NH) d2o_exchange->assign_thiol Yes recheck_solvent Consider solvent effects on tautomerism d2o_exchange->recheck_solvent No assign_thiol->check_allyl recheck_solvent->check_allyl run_2d A: Acquire 2D NMR (COSY, HSQC) check_allyl->run_2d Yes check_fluoro Q: Fluorophenyl signals complex? check_allyl->check_fluoro No assign_allyl Assign allyl protons and carbons using correlations run_2d->assign_allyl assign_allyl->check_fluoro analyze_coupling A: Analyze C-F and H-F coupling patterns check_fluoro->analyze_coupling Yes check_quality Q: Poor spectrum quality (noise, broad peaks)? check_fluoro->check_quality No assign_fluoro Assign fluorophenyl signals based on J-coupling analyze_coupling->assign_fluoro assign_fluoro->check_quality optimize_sample A: Check sample concentration and solubility check_quality->optimize_sample Yes end_node End: Complete Peak Assignment check_quality->end_node No resample Re-prepare sample if necessary optimize_sample->resample shim Re-shim the spectrometer optimize_sample->shim resample->end_node shim->end_node structural_correlations cluster_molecule This compound cluster_correlations Key NMR Correlations mol N1 N1 N2 N2 N1->N2 C3 C3-SH N2->C3 N4 N4 C3->N4 C5 C5 N4->C5 Allyl_N CH2 N4->Allyl_N C5->N1 Ar_C1 C1' C5->Ar_C1 Allyl_CH CH Allyl_N->Allyl_CH Allyl_CH2 =CH2 Allyl_CH->Allyl_CH2 Ar_C26 C2', C6' Ar_C1->Ar_C26 Ar_C35 C3', C5' Ar_C26->Ar_C35 Ar_C4F C4'-F Ar_C35->Ar_C4F Ar_C4F->Ar_C35 COSY COSY Proton_Allyl_CH H-a COSY->Proton_Allyl_CH Proton_Allyl_CH2 H-b,c COSY->Proton_Allyl_CH2 Proton_Ar_35 H-3',5' COSY->Proton_Ar_35 HSQC HSQC HSQC->Allyl_N HSQC->Allyl_CH HSQC->Allyl_CH2 HSQC->Ar_C26 HSQC->Ar_C35 HMBC HMBC HMBC->N4 HMBC->C5 HMBC->C5 Proton_Allyl_N H-d Proton_Allyl_N->COSY Proton_Allyl_N->HSQC Proton_Allyl_N->HMBC Proton_Allyl_CH->COSY Proton_Allyl_CH->HSQC Proton_Allyl_CH->HMBC Proton_Allyl_CH2->HSQC Proton_Ar_26 H-2',6' Proton_Ar_26->COSY Proton_Ar_26->HSQC Proton_Ar_26->HMBC Proton_Ar_35->HSQC

References

enhancing the stability of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in solution. The guidance is based on established principles for triazole and thiol-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

The primary degradation pathways for this compound are anticipated to be oxidation of the thiol group and, under more strenuous conditions, hydrolysis of the triazole ring.

  • Oxidation: The thiol (-SH) group is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or at higher pH. This can lead to the formation of a disulfide dimer. Radical-mediated oxidation is a potential degradation pathway.[1]

  • Hydrolysis: The 1,2,4-triazole ring is generally stable but can be susceptible to cleavage under harsh acidic or alkaline conditions, particularly at elevated temperatures.[2][3]

  • Photodegradation: Exposure to light, particularly UV, can induce degradation. Photostability testing is an integral part of stress testing to determine if the molecule is light-sensitive.[4][5]

cluster_Degradation Primary Degradation Pathways Compound 4-allyl-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol Oxidation Oxidation (Disulfide Dimer) Compound->Oxidation O₂, pH > 7, Metal Ions Hydrolysis Hydrolysis (Ring Cleavage) Compound->Hydrolysis Strong Acid/Base, High Temp. cluster_Workflow Solution Stability Workflow A 1. Prepare Stock Solution (e.g., in DMSO) B 2. Determine Optimal Solvent & Buffer System (pH, etc.) A->B C 3. Conduct Forced Degradation Study B->C D 4. Develop Stability- Indicating HPLC Method B->D C->D E 5. Analyze Samples at Defined Time Points D->E F 6. Store Under Optimal Conditions & Re-evaluate E->F cluster_Troubleshooting HPLC Troubleshooting Logic Start Problem Observed (e.g., Peak Tailing, Drifting Retention Time) CheckSystem Check System Basics: Leaks, Pressure, Solvent Levels Start->CheckSystem CheckMethod Review Method Parameters: Mobile Phase pH, Buffer Strength CheckSystem->CheckMethod System OK Resolved Problem Resolved CheckSystem->Resolved Issue Found & Fixed CheckColumn Isolate Column: Replace Guard, Flush, or Replace Column CheckMethod->CheckColumn Method OK CheckMethod->Resolved Issue Found & Fixed CheckColumn->Resolved Column OK or Fixed

References

Technical Support Center: Biological Screening of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the biological screening of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities expected from this compound?

A1: Based on studies of structurally related 4-allyl-5-aryl-1,2,4-triazoles and other 1,2,4-triazole-3-thiol derivatives, the primary biological activities to investigate for this compound are antifungal and antibacterial properties.[1][2] Additionally, the 1,2,4-triazole scaffold is known to be present in compounds with a wide range of pharmacological activities, including anticancer, antioxidant, and enzyme inhibitory effects, which could also be explored.[3][4][5]

Q2: What is the best solvent to dissolve this compound for biological assays?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving novel triazole compounds for initial biological screening.[6][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the appropriate cell culture or assay medium to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity to cells or microorganisms.

Q3: Can the thiol group in the compound interfere with biological assays?

A3: Yes, the thiol (-SH) group is reactive and can lead to assay interference. It can be oxidized, form disulfide bonds with proteins in the assay medium or on cell surfaces, or react with assay components.[8] This is a critical consideration, especially in high-throughput screening. It is advisable to perform control experiments to assess the potential for such interference.

Q4: How can I assess the stability of the compound in my assay conditions?

A4: Compound stability can be evaluated by incubating it in the assay buffer or medium for the duration of the experiment. At various time points, samples can be analyzed by High-Performance Liquid Chromatography (HPLC) to check for degradation. Comparing the peak area of the parent compound over time will indicate its stability under the assay conditions.

Troubleshooting Guides

Antimicrobial Screening (Broth Microdilution Assay)

Problem 1: No inhibition of microbial growth observed, even at high concentrations.

  • Possible Cause 1: Compound Insolubility. The compound may be precipitating out of the aqueous assay medium.

    • Solution: Visually inspect the wells of the microtiter plate for any precipitate. If precipitation is observed, consider using a co-solvent or a different formulation approach. However, be mindful of the potential toxicity of the co-solvent to the microbes. It is also recommended to test the solubility of the compound in the assay broth before starting the experiment.

  • Possible Cause 2: Compound Inactivity. The compound may not possess intrinsic antimicrobial activity against the tested strains.

    • Solution: Expand the screening to include a wider variety of bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria, and different fungal species. It is also beneficial to test against strains known to be susceptible to other triazole antifungals.

  • Possible Cause 3: Compound Degradation. The compound may not be stable in the assay medium over the incubation period.

    • Solution: Perform a stability study of the compound in the broth as described in the FAQs. If degradation is confirmed, consider shortening the incubation time if feasible for the assay or using a more stable analog if available.

Problem 2: Inconsistent results (variable MIC values) between replicate experiments.

  • Possible Cause 1: Inaccurate Inoculum Preparation. The density of the microbial inoculum is critical for reproducible MIC values.

    • Solution: Strictly adhere to the protocol for inoculum preparation, ensuring the turbidity is standardized using a McFarland standard before dilution and inoculation.[9]

  • Possible Cause 2: Compound Adsorption to Plasticware. The compound may be adsorbing to the surface of the microtiter plates, reducing its effective concentration.

    • Solution: Consider using low-adhesion microplates. Pre-treating the plates with a blocking agent like bovine serum albumin (BSA) might also help, but its compatibility with the assay should be verified.

  • Possible Cause 3: Thiol Reactivity. The reactive thiol group could be interacting variably with components in the media.

    • Solution: Include a reducing agent like dithiothreitol (DTT) in a control experiment to see if it affects the MIC.[8] A significant change could indicate that thiol reactivity is a factor.

Cytotoxicity Screening (MTT Assay)

Problem 1: High background absorbance in control wells (media + MTT reagent).

  • Possible Cause 1: Contamination. The culture medium or reagents may be contaminated with bacteria or yeast.

    • Solution: Always use sterile technique. Visually inspect the medium for any signs of contamination before use. Filter-sterilize all solutions.

  • Possible Cause 2: Phenol Red Interference. Phenol red in the culture medium can interfere with the absorbance reading.

    • Solution: Use phenol red-free medium for the assay. If this is not possible, ensure that the background absorbance from the medium control is subtracted from all experimental values.[10]

Problem 2: Low signal-to-noise ratio (low absorbance in viable cell wells).

  • Possible Cause 1: Insufficient Cell Number. The number of cells plated may be too low to generate a strong signal.

    • Solution: Optimize the cell seeding density. Perform a preliminary experiment with a range of cell numbers to determine the linear range of the assay for your specific cell line.[6]

  • Possible Cause 2: Suboptimal Incubation Time. The incubation time with the MTT reagent may be too short for sufficient formazan production.

    • Solution: Increase the incubation time with the MTT reagent. Monitor the formation of formazan crystals under a microscope. For some cell lines, a longer incubation of up to 4 hours may be necessary.[6]

Problem 3: The compound appears to increase cell viability at certain concentrations.

  • Possible Cause 1: Compound Interference with MTT Reduction. The compound itself might be reducing the MTT reagent, leading to a false-positive signal.

    • Solution: Perform a cell-free control experiment by adding the compound to the culture medium with the MTT reagent but without cells. If an increase in absorbance is observed, the compound is directly interacting with the MTT reagent. In this case, an alternative cytotoxicity assay that does not rely on tetrazolium salt reduction (e.g., a resazurin-based assay or a lactate dehydrogenase (LDH) release assay) should be considered.

  • Possible Cause 2: Hormetic Effect. Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory.

    • Solution: This is a real biological effect. If confirmed by alternative cytotoxicity assays, it is an interesting finding to report.

Data Presentation

Below are illustrative tables of quantitative data that might be generated during the biological screening of this compound. Note: The following data are hypothetical and for illustrative purposes only, based on the expected activities of similar compounds.

Table 1: Illustrative Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Candida albicans ATCC 9002816
Candida krusei ATCC 625832
Aspergillus niger ATCC 1640464
Cryptococcus neoformans ATCC 141168
Fluconazole (Control)
Candida albicans ATCC 900281
Cryptococcus neoformans ATCC 141164

Table 2: Illustrative Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus ATCC 2921332
Bacillus subtilis ATCC 663364
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
Ciprofloxacin (Control)
Staphylococcus aureus ATCC 292130.5
Escherichia coli ATCC 259220.015

Table 3: Illustrative Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-7 (Human breast adenocarcinoma)45.5
HCT-116 (Human colon carcinoma)62.1
A549 (Human lung carcinoma)78.3
Doxorubicin (Control)
MCF-70.8
HCT-1160.5

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from 0.125 to 256 µg/mL.

  • Inoculum Preparation: Prepare a fungal inoculum suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For some fungi, this may be an 80% reduction in growth (MIC80).[7]

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound stock solution in culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock in DMSO Serial_Dilution Serial Dilution in Broth Compound_Stock->Serial_Dilution Inoculation Inoculate Microplate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Read_MIC Visually Read MIC Incubation->Read_MIC Data_Record Record Results Read_MIC->Data_Record Signaling_Pathway_p53 Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription p21 p21 p53->p21 activates BAX BAX p53->BAX activates MDM2->p53 inhibits/ degrades Small_Molecule 1,2,4-Triazole Derivative Small_Molecule->MDM2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis Signaling_Pathway_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome targets for Nucleus Nucleus Nrf2->Nucleus translocates Small_Molecule 1,2,4-Triazole Derivative Small_Molecule->Keap1 may inhibit ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n Nrf2 Nrf2_n->ARE binds to Maf sMaf Maf->ARE binds to

References

Technical Support Center: Synthesis of Substituted 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 1,2,4-triazole-3-thiols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain substituted 1,2,4-triazole-3-thiols?

A1: The two primary approaches for synthesizing 1,2,4-triazole-3-thiols are:

  • Reaction of hydrazides with isothiocyanates: This is a widely used method where a carboxylic acid hydrazide is reacted with an appropriate isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.[1]

  • Acylation of thiosemicarbazides followed by cyclodehydration: This method involves the acylation of a thiosemicarbazide derivative, often with a carboxylic acid or its activated form, followed by cyclization under alkaline conditions.[1][2]

Q2: What is the typical thione-thiol tautomerism observed in these compounds?

A2: 1,2,4-Triazole-3-thiols can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). The equilibrium between these two forms is influenced by factors such as the solvent, pH, and the nature of substituents on the triazole ring. Spectroscopic methods like HPLC-MS can be used to study this tautomerism.

Q3: What are some of the key biological activities of 1,2,4-triazole-3-thiol derivatives?

A3: Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antiviral, anticonvulsant, and anticancer properties.[3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of substituted 1,2,4-triazole-3-thiols.

Problem 1: Low Yield of the Desired 1,2,4-Triazole-3-thiol

  • Potential Cause: Suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Temperature: Optimize the reaction temperature. Some cyclizations proceed at room temperature, while others require heating or reflux.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Reaction Time: The duration of the reaction can vary significantly. Follow the reaction's progress with TLC to determine the optimal time for completion and to prevent the formation of degradation products.[6]

      • Solvent: The choice of solvent is critical. Common solvents include ethanol, methanol, and dimethylformamide (DMF). The solubility of reactants and the reaction pathway can be dependent on the solvent.[6]

  • Potential Cause: Poor quality of starting materials.

    • Troubleshooting Steps: Ensure the purity of the starting thiosemicarbazide and carboxylic acid or hydrazide.[2] Impurities can lead to side reactions and lower yields. If necessary, recrystallize or purify the starting materials.

  • Potential Cause: Inappropriate catalyst (acid or base).

    • Troubleshooting Steps: Verify that the correct type and concentration of acid or base catalyst are being used. Alkaline conditions (e.g., NaOH, KOH) are commonly used for the cyclization of acylthiosemicarbazides to form 1,2,4-triazoles.[7][8]

Problem 2: Formation of an Isomeric Impurity, 1,3,4-Thiadiazole

  • Potential Cause: Reaction conditions favoring the formation of the thiadiazole isomer. The cyclization of acylthiosemicarbazide derivatives can proceed through two different pathways, leading to either the desired 1,2,4-triazole or the 1,3,4-thiadiazole side product.[1]

    • Troubleshooting Steps:

      • pH Control: Cyclization in an alkaline medium generally favors the formation of 1,2,4-triazoles, while acidic conditions tend to yield 1,3,4-thiadiazoles.[7]

      • Purification Strategy: If the thiadiazole isomer is formed, it can often be separated from the desired triazole product. 1,3,4-Thiadiazol-2-amines are typically insoluble in alkaline solutions, allowing for their removal by filtration before the acidification step that precipitates the 1,2,4-triazole-3-thiol.[1]

Problem 3: Difficulty in Product Purification

  • Potential Cause: Presence of unreacted starting materials or side products.

    • Troubleshooting Steps:

      • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a pure product.[3]

      • Washing: Wash the filtered product with cold water to remove any inorganic salts or water-soluble impurities.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol via Alkaline Cyclization of Thiosemicarbazide

This protocol is adapted from a general procedure for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.

  • Step 1: Synthesis of 1-Aroyl-4-phenylthiosemicarbazide

    • Dissolve the appropriate aroyl hydrazide (0.01 mol) in absolute ethanol.

    • Add phenyl isothiocyanate (0.01 mol) to the solution.

    • Reflux the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Step 2: Cyclization to 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol

    • Suspend the 1-aroyl-4-phenylthiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

    • Reflux the mixture for several hours until a clear solution is obtained.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities (such as the 1,3,4-thiadiazole side product).

    • Acidify the filtrate with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

    • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

    • Recrystallize the crude product from ethanol to yield the pure 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol.

Protocol 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol is based on the reaction of potassium dithiocarbazinate with hydrazine hydrate.[9]

  • Step 1: Preparation of Potassium Dithiocarbazinate

    • Add carbon disulfide to a solution of potassium hydroxide in ethanol.

    • Slowly add hydrazine hydrate to the mixture while keeping the temperature low.

    • The precipitated potassium dithiocarbazinate is filtered, washed with ether, and dried.[9]

  • Step 2: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

    • Reflux a mixture of the appropriate carboxylic acid, thiocarbohydrazide, or the potassium dithiocarbazinate with hydrazine hydrate.[4][9]

    • Upon completion of the reaction (indicated by the evolution of hydrogen sulfide ceasing), the solution is cooled and diluted with cold water.[9]

    • Acidify the solution with dilute hydrochloric acid to precipitate the product.[9]

    • The resulting solid is filtered, washed with cold water, and recrystallized from ethanol.[9]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Various 1,2,4-Triazole-3-thiol Derivatives

EntryR¹ SubstituentR² SubstituentReaction ConditionsYield (%)Reference
1PhenylHNaOH, H₂O, Reflux72-81[2]
2Furan-2-ylAminoKOH, H₂O, Reflux45[3]
3PhenylAminoHydrazine Hydrate, H₂O, Reflux-[9]
4Pyridin-4-ylAllylNaOH, H₂O, Reflux94[10]
54-Fluorophenyl-HCl, Acidification89[8]
64-Bromophenyl-HCl, Acidification83[8]

Note: Yields can vary based on the specific substrate and precise reaction conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Products Carboxylic Acid Hydrazide Carboxylic Acid Hydrazide Thiosemicarbazide Thiosemicarbazide Carboxylic Acid Hydrazide->Thiosemicarbazide Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide Alkaline Medium (e.g., NaOH) Alkaline Medium (e.g., NaOH) Thiosemicarbazide->Alkaline Medium (e.g., NaOH) Reflux Acidic Medium (e.g., H2SO4) Acidic Medium (e.g., H2SO4) Thiosemicarbazide->Acidic Medium (e.g., H2SO4) Reflux 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Alkaline Medium (e.g., NaOH)->1,2,4-Triazole-3-thiol Favored Product 1,3,4-Thiadiazole 1,3,4-Thiadiazole Acidic Medium (e.g., H2SO4)->1,3,4-Thiadiazole Side Product

Caption: General synthetic pathway for 1,2,4-triazole-3-thiols highlighting the influence of reaction medium on product formation.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Low_Yield Low Yield Conditions Suboptimal Conditions (Temp, Time, Solvent) Low_Yield->Conditions Purity Poor Starting Material Purity Low_Yield->Purity Catalyst Incorrect Catalyst Low_Yield->Catalyst Optimize Optimize Reaction Conditions via TLC Conditions->Optimize Purify Recrystallize/ Purify Starting Materials Purity->Purify Verify Verify Catalyst Type and Concentration Catalyst->Verify

Caption: Troubleshooting workflow for addressing low product yield in 1,2,4-triazole-3-thiol synthesis.

References

minimizing side product formation in 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process. The first step is the reaction of 4-fluorobenzoic acid hydrazide with allyl isothiocyanate to form the intermediate 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide. The second step is the intramolecular cyclization of this thiosemicarbazide intermediate under alkaline conditions to yield the desired triazole-thiol.[1][2][3]

Q2: What is the most common side product in this synthesis, and how can it be minimized?

The most prevalent side product is the isomeric 2-allylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole.[4][5] Its formation is favored under acidic conditions during the cyclization step. To minimize the formation of this thiadiazole isomer, it is crucial to maintain alkaline conditions during the cyclization of the 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide intermediate.[2][4][5][6]

Q3: What are the recommended alkaline reagents and solvents for the cyclization step?

Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to facilitate the cyclization.[2][6][7] Ethanol is often used as a co-solvent to ensure the solubility of the thiosemicarbazide intermediate.[6]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (thiosemicarbazide), you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the recommended purification methods for the final product?

After the reaction is complete, the product is typically isolated by acidifying the reaction mixture to precipitate the triazole-thiol.[6][8] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to remove any remaining impurities.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete formation of the thiosemicarbazide intermediate.Ensure equimolar amounts of 4-fluorobenzoic acid hydrazide and allyl isothiocyanate are used. Refluxing in a suitable solvent like ethanol for an adequate duration (typically 4-6 hours) is recommended.[6]
Incomplete cyclization of the thiosemicarbazide.Ensure the reaction is refluxed for a sufficient time (typically 4 hours) in a sufficiently concentrated alkaline solution (e.g., 2N NaOH).[6]
Product loss during workup.After acidification, ensure the pH is low enough to fully precipitate the product. Cool the mixture before filtration to minimize solubility. Wash the filtered product with cold water.
Presence of 1,3,4-Thiadiazole Side Product Acidic conditions during cyclization.The cyclization of the thiosemicarbazide intermediate must be carried out in a basic medium (e.g., NaOH or KOH solution).[2][4][5] Acidic conditions favor the formation of the 1,3,4-thiadiazole isomer.
Presence of Unreacted Thiosemicarbazide Insufficient reaction time or temperature for cyclization.Increase the reflux time or ensure the reaction temperature is maintained at the boiling point of the solvent.
Insufficient amount of base.Use a sufficient concentration of the alkaline solution to drive the cyclization to completion.
Difficulty in Product Purification Oily product instead of a solid precipitate.Try adding a co-solvent or changing the recrystallization solvent system. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Co-precipitation of impurities.Ensure the pH is carefully adjusted during precipitation. Multiple recrystallizations may be necessary to achieve high purity.

Data Presentation

Table 1: Effect of Cyclization Conditions on Product Formation

Intermediate Cyclization Condition Major Product Reference
AcylthiosemicarbazideAlkaline (e.g., NaOH, KOH)4,5-Disubstituted-4H-1,2,4-triazole-3-thiol[2][4][5]
AcylthiosemicarbazideAcidic (e.g., H₂SO₄, HCl)2-Amino-5-substituted-1,3,4-thiadiazole[4][5]

Table 2: Reported Yields for the Alkaline Cyclization of Analogous Thiosemicarbazides

Thiosemicarbazide Precursor Yield of 1,2,4-triazole-3-thiol Reference
1-(2-Furoyl)-4-aryl-thiosemicarbazides62-79%[8]
1-(Phenylacetyl)-4-aryl-thiosemicarbazides62-79%[8]
N-allyl-2-(2-(diphenylphosphoryl)acetyl)hydrazinecarbothioamide90%[9]
1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazidesNot specified, but successful synthesis reported[10]

Experimental Protocols

1. Synthesis of 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide (Intermediate)

  • Materials: 4-fluorobenzoic acid hydrazide, allyl isothiocyanate, absolute ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzoic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).

    • Add allyl isothiocyanate (0.1 mol) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture in an ice bath.

    • The precipitated solid is filtered, washed with cold ethanol, and dried.

    • The crude product can be recrystallized from ethanol to obtain pure 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide.

2. Synthesis of this compound

  • Materials: 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide, 2N Sodium Hydroxide (NaOH) solution, concentrated Hydrochloric Acid (HCl), ethanol.

  • Procedure:

    • Suspend 1-(4-fluorobenzoyl)-4-allyl-thiosemicarbazide (0.05 mol) in a 2N aqueous solution of NaOH (50 mL).

    • Reflux the mixture for 4 hours.[6] During this time, the solid should dissolve.

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the cooled solution with concentrated HCl with constant stirring until the pH is acidic (pH ~2-3).

    • The white precipitate of this compound is filtered, washed thoroughly with cold water, and dried.

    • For further purification, the product can be recrystallized from ethanol.

Visualizations

Synthesis_Pathway 4-Fluorobenzoic acid hydrazide 4-Fluorobenzoic acid hydrazide Thiosemicarbazide Intermediate 1-(4-Fluorobenzoyl)-4-allyl- thiosemicarbazide 4-Fluorobenzoic acid hydrazide->Thiosemicarbazide Intermediate + Allyl isothiocyanate (Ethanol, Reflux) Allyl isothiocyanate Allyl isothiocyanate Target Product 4-Allyl-5-(4-fluorophenyl)-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide Intermediate->Target Product Alkaline Cyclization (e.g., NaOH, Reflux)

Caption: Synthetic pathway for this compound.

Side_Product_Formation Thiosemicarbazide 1-(4-Fluorobenzoyl)-4-allyl- thiosemicarbazide Triazole Desired Product: 4-Allyl-5-(4-fluorophenyl)-4H- 1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole Alkaline Conditions (e.g., NaOH) Thiadiazole Side Product: 2-Allylamino-5-(4-fluorophenyl)- 1,3,4-thiadiazole Thiosemicarbazide->Thiadiazole Acidic Conditions (e.g., H+)

Caption: Influence of pH on the cyclization of the thiosemicarbazide intermediate.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No optimize_cyclization Optimize Cyclization: - Increase reaction time - Ensure sufficient base check_yield->optimize_cyclization Yes analyze_impurity Analyze Impurity (e.g., NMR, MS) check_purity->analyze_impurity Yes end Pure Product check_purity->end No is_thiadiazole Is it the 1,3,4-thiadiazole isomer? analyze_impurity->is_thiadiazole adjust_ph Ensure Alkaline Cyclization: - Use NaOH or KOH is_thiadiazole->adjust_ph Yes recrystallize Recrystallize Product is_thiadiazole->recrystallize No optimize_cyclization->check_yield optimize_workup Optimize Workup: - Ensure complete precipitation - Minimize product loss optimize_workup->check_yield adjust_ph->start recrystallize->check_purity

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and reliable method for synthesizing 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols involves a multi-step process. The synthesis begins with the preparation of a key intermediate, 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This intermediate is then allylated to yield the final product.

Q2: What are the critical safety precautions to consider during the synthesis?

A2: Several safety precautions are crucial. Carbon disulfide (CS₂) is highly flammable and toxic; it should be handled in a well-ventilated fume hood. Hydrazine hydrate is corrosive and a suspected carcinogen, requiring the use of appropriate personal protective equipment (PPE), including gloves and safety goggles. The cyclization reaction can be exothermic, so careful temperature control is necessary, especially during scale-up.

Q3: I am observing a low yield of the final product. What are the potential causes?

A3: Low yields can stem from several factors. Incomplete formation of the intermediate potassium dithiocarbazinate, insufficient reaction time or temperature during cyclization, or suboptimal pH during the precipitation of the triazole-thiol can all contribute to a reduced yield. Additionally, losses during the final allylation and purification steps can also impact the overall yield.

Q4: The purity of my final product is not satisfactory. What are the likely impurities?

A4: Common impurities may include unreacted starting materials, such as 4-fluorobenzoic acid hydrazide or the intermediate 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Side products from competing reactions, such as the formation of thiadiazole isomers, can also be present. During the allylation step, N-allylated byproducts could also form.

Q5: How can I effectively purify the final product on a larger scale?

A5: Recrystallization is a common and effective method for purifying triazole derivatives. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this specific compound, an ethanol-water mixture is often a good starting point. On a larger scale, controlling the cooling rate during recrystallization is crucial to obtain pure crystals and avoid trapping impurities. If recrystallization is insufficient, column chromatography may be necessary, though it can be less practical for very large quantities.

Troubleshooting Guides

Issue 1: Low Yield in the Formation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate)
Potential Cause Troubleshooting Steps
Incomplete reaction of 4-fluorobenzoic acid hydrazide with CS₂ - Ensure the potassium hydroxide is fully dissolved in ethanol before adding the hydrazide. - Add carbon disulfide slowly and maintain a low temperature (0-5 °C) to prevent its evaporation and side reactions. - Allow the reaction to stir for the recommended time to ensure complete formation of the dithiocarbazinate salt.
Inefficient cyclization with hydrazine hydrate - Use a sufficient excess of hydrazine hydrate to drive the reaction to completion. - Monitor the reaction for the evolution of hydrogen sulfide (H₂S) gas as an indicator of reaction progress (use appropriate safety measures). - Ensure the reflux temperature is maintained for the specified duration.
Product loss during workup - Carefully adjust the pH with concentrated hydrochloric acid to ensure complete precipitation of the triazole-thiol. - Cool the mixture thoroughly in an ice bath before filtration to minimize the solubility of the product in the mother liquor. - Wash the filtered product with cold water to remove inorganic salts.
Issue 2: Challenges in Scaling Up the Synthesis
Potential Cause Troubleshooting Steps
Exothermic reaction is difficult to control - In larger reactors, the surface area-to-volume ratio decreases, making heat removal less efficient. Utilize a jacketed reactor with a reliable temperature control system.[1] - Add reagents, especially hydrazine hydrate, slowly and monitor the internal temperature closely.[1] - Consider using a solvent with a higher boiling point to better absorb heat.[1]
Poor mixing leading to localized overheating and side reactions - Ensure efficient agitation is maintained throughout the reaction. The choice of impeller and stirring speed is critical in large reactors. - Baffles within the reactor can improve mixing efficiency.
Difficulty in product isolation and drying - For large-scale filtration, consider using a filter press or a centrifugal filter. - Ensure the product is thoroughly washed to remove impurities that can hinder drying. - Use a vacuum oven at an appropriate temperature to dry the product completely. Be cautious of the product's melting point to avoid degradation.

Experimental Protocols

Synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • Preparation of Potassium Dithiocarbazinate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium hydroxide (0.12 mol) in absolute ethanol (150 mL). Cool the solution in an ice bath to 0-5 °C. To this solution, add 4-fluorobenzoic acid hydrazide (0.1 mol) and stir until it dissolves. Slowly add carbon disulfide (0.12 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 12-16 hours. The potassium dithiocarbazinate salt will precipitate.

  • Cyclization: To the suspension of the potassium salt, add hydrazine hydrate (0.2 mol). Heat the mixture to reflux and maintain for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases (use a lead acetate paper test for confirmation).

  • Isolation: After cooling the reaction mixture to room temperature, pour it into ice-cold water (300 mL). Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. A white precipitate of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol will form. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

Synthesis of this compound
  • Allylation: In a suitable reaction vessel, dissolve 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (0.05 mol) in an aqueous solution of sodium hydroxide (2 M, 100 mL). To this solution, add allyl bromide (0.06 mol) dropwise with vigorous stirring.

  • Reaction Completion and Isolation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, acidify the solution with dilute hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Quantitative Data

Reaction Step Parameter Typical Value Reference
Intermediate Synthesis Yield75-85%General synthetic procedures for analogous compounds
Final Product Synthesis Yield70-80%General synthetic procedures for analogous compounds
Final Product Melting PointExpected to be in the range of 150-200 °CBased on similar structures

Visualizations

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis start_intermediate 4-Fluorobenzoic Acid Hydrazide + CS2 + KOH dithio Potassium Dithiocarbazinate Formation start_intermediate->dithio cyclization Cyclization with Hydrazine Hydrate dithio->cyclization intermediate 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol cyclization->intermediate allylation Allylation with Allyl Bromide intermediate->allylation purification Purification (Recrystallization) allylation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Low Yield or Impure Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Low Yield recrystallize Optimize Recrystallization Solvent & Cooling Rate start->recrystallize Impure Product check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions check_workup Optimize pH & Extraction check_conditions->check_workup chromatography Consider Column Chromatography recrystallize->chromatography side_reactions Analyze for Side Products (e.g., by NMR, MS) recrystallize->side_reactions

Caption: A troubleshooting decision tree for addressing low yield and impurity issues.

References

Validation & Comparative

Confirming the Structure of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of key analytical techniques for elucidating the structure of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, with a focus on the definitive method of single-crystal X-ray crystallography. We present supporting data from alternative spectroscopic methods and detailed experimental protocols to aid in the comprehensive characterization of this and similar molecular entities.

Comparison of Structural Elucidation Techniques

The confirmation of a new chemical entity's structure relies on a combination of analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about the connectivity and molecular weight, single-crystal X-ray crystallography offers an unparalleled, three-dimensional view of the atomic arrangement.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions.[1][2]High-quality single crystal (typically >0.1 mm).[3]Provides unambiguous and highly accurate structural data.[1][4]Crystal growth can be challenging and time-consuming.[4] Not suitable for amorphous materials.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), revealing atom connectivity and stereochemistry in solution.[5]Soluble sample in a deuterated solvent.Non-destructive and provides information about the molecule's structure in solution, which can be more biologically relevant.[5]Structure determination can be complex for large molecules and may not provide the same level of precision as X-ray crystallography for bond lengths and angles.[6]
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure through fragmentation patterns.[7][8][9]Small amount of sample, can be solid, liquid, or in solution.High sensitivity and requires very little sample.Provides limited information on stereochemistry and the precise 3D arrangement of atoms. Fragmentation analysis can be complex.[7]
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on the absorption of infrared radiation.Small amount of solid or liquid sample.Fast and simple method for identifying functional groups.Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the reaction of an appropriate acid hydrazide with an isothiocyanate, followed by cyclization.[10]

  • Synthesis of 4-fluorobenzohydrazide: 4-fluorobenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid. The resulting methyl 4-fluorobenzoate is then reacted with hydrazine hydrate to yield 4-fluorobenzohydrazide.

  • Reaction with Allyl Isothiocyanate: The 4-fluorobenzohydrazide is then reacted with allyl isothiocyanate in a suitable solvent, such as ethanol, to form the corresponding thiosemicarbazide intermediate.

  • Cyclization: The thiosemicarbazide is cyclized by heating in an alkaline solution, such as aqueous sodium hydroxide, followed by acidification to precipitate the desired this compound. The crude product is then purified by recrystallization.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the purified compound are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer.[3] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.[3]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the presence of all expected protons, carbons, and the fluorine atom in their respective chemical environments.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and any fragment ions.

  • Data Analysis: The molecular ion peak is analyzed to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information, often involving characteristic losses from the triazole ring or its substituents.[7][8][9]

Expected Experimental Data

The following table summarizes the expected data for this compound based on the analysis of similar compounds.

AnalysisExpected Results
¹H NMR (DMSO-d₆)δ (ppm): ~13.5-14.0 (s, 1H, SH), ~7.5-7.8 (m, 2H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~5.8-6.0 (m, 1H, -CH=), ~5.0-5.2 (m, 2H, =CH₂), ~4.5-4.7 (d, 2H, N-CH₂)
¹³C NMR (DMSO-d₆)δ (ppm): ~165-170 (C=S), ~160-165 (Ar-C-F, d), ~150-155 (C-Ar), ~130-135 (-CH=), ~128-132 (Ar-CH, d), ~125-128 (Ar-C), ~115-120 (=CH₂), ~114-118 (Ar-CH, d), ~45-50 (N-CH₂)
¹⁹F NMR (DMSO-d₆)A single resonance in the typical range for an aryl fluoride.
Mass Spec. (ESI+)[M+H]⁺ at m/z corresponding to the molecular formula C₁₁H₁₁FN₄S.
IR (KBr)ν (cm⁻¹): ~3100-3000 (Ar-H, C-H), ~2600-2550 (S-H), ~1600 (C=N), ~1500 (C=C), ~1250 (C-F), ~1100 (C=S)
X-ray Crystal Data Crystal system, space group, unit cell dimensions, bond lengths (e.g., C=S, C-N, C-F), and bond angles consistent with the proposed structure.

Experimental Workflow

The following diagram illustrates the logical flow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start Starting Materials (4-fluorobenzoic acid, allyl isothiocyanate, hydrazine) intermediate Thiosemicarbazide Intermediate start->intermediate Reaction product Crude Product intermediate->product Cyclization purified Purified Product (Recrystallization) product->purified nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purified->nmr Analysis ms Mass Spectrometry purified->ms Analysis ir IR Spectroscopy purified->ir Analysis xray Single-Crystal X-ray Crystallography purified->xray Analysis structure Confirmed Structure nmr->structure ms->structure ir->structure xray->structure

Workflow for Synthesis and Structural Confirmation

References

A Comparative Analysis of the Antimicrobial Activity of 4-Allyl-5-Aryl-1,2,4-Triazole-3-Thiols with Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the antimicrobial activity of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol was not available in the reviewed literature. This guide, therefore, presents a comparative analysis of structurally similar compounds, specifically 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, against the standard antibacterial drug Ciprofloxacin and the standard antifungal drug Fluconazole. The data has been compiled from various studies to provide a relevant comparison for researchers, scientists, and drug development professionals.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] This guide provides a comparative overview of the in vitro antimicrobial efficacy of several 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol derivatives against standard antibacterial and antifungal drugs.

Antibacterial Activity Comparison

The antibacterial potential of 4-allyl-5-aryl-1,2,4-triazole-3-thiol derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with the standard drug, Ciprofloxacin. The results, presented as zones of inhibition, are summarized in Table 1.

Table 1: Antibacterial Activity - Zone of Inhibition (mm)

CompoundConcentrationEscherichia coliBacillus subtilisSalmonella enteritidisStaphylococcus aureus
4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol1 mg/disc11141216
4-allyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol1 mg/disc12151317
4-allyl-5-(2-hydroxy-5-chlorophenyl)-4H-1,2,4-triazole-3-thiol1 mg/disc13161418
Ciprofloxacin-High susceptibilityHigh susceptibilityHigh susceptibilityHigh susceptibility[2][3][4][5][6]

Note: The data for the triazole derivatives is sourced from Colanceska-Ragenovic et al., 2001.[1] Specific zone of inhibition values for Ciprofloxacin were not provided in the same study, but it is a broad-spectrum antibiotic with established high activity against these pathogens.

Antifungal Activity Comparison

The antifungal efficacy of the 4-allyl-5-aryl-1,2,4-triazole-3-thiol derivatives was assessed against common fungal pathogens and benchmarked against the standard antifungal agent, Fluconazole. The comparative data is presented in Table 2.

Table 2: Antifungal Activity - Zone of Inhibition (mm)

CompoundConcentrationAspergillus nigerCandida albicans
4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol1 mg/disc1012
4-allyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol1 mg/disc1113
4-allyl-5-(2-hydroxy-5-chlorophenyl)-4H-1,2,4-triazole-3-thiol1 mg/disc1214
Fluconazole-SusceptibleSusceptible[7][8][9][10]

Note: The data for the triazole derivatives is sourced from Colanceska-Ragenovic et al., 2001.[1] Specific zone of inhibition values for Fluconazole were not provided in the same study, but its activity against these fungi is well-established.

Experimental Protocols

The following section details the methodologies employed for the antimicrobial screening of the 4-allyl-5-aryl-1,2,4-triazole-3-thiol derivatives.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized triazole derivatives was determined using the agar disc diffusion method.[1]

  • Microbial Strains: The tested microorganisms included Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Salmonella enteritidis), and fungi (Aspergillus niger, Candida albicans).

  • Inoculum Preparation: Bacterial and fungal suspensions were prepared to a concentration of approximately 10^6 colony-forming units (CFU)/mL.

  • Culture Media: Nutrient agar was used for the cultivation of bacteria, while Sabouraud dextrose agar was used for fungi.

  • Disc Preparation: Sterile filter paper discs (6 mm in diameter) were impregnated with 1 mg of each test compound dissolved in a suitable solvent.

  • Inoculation and Incubation: The agar plates were uniformly inoculated with the microbial suspensions. The impregnated discs were then placed on the surface of the agar. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition around each disc in millimeters.

Visualizing the Experimental Workflow and Comparative Analysis

The following diagrams, generated using Graphviz, illustrate the experimental workflow for antimicrobial susceptibility testing and a logical comparison of the antimicrobial potential of the tested compounds.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Compound Solution Compound Solution Disc Placement Disc Placement Compound Solution->Disc Placement Agar Plates Agar Plates Agar Plates->Inoculation Inoculation->Disc Placement Incubation Incubation Disc Placement->Incubation Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition Compare with Standards Compare with Standards Measure Zone of Inhibition->Compare with Standards

Caption: Experimental workflow for the agar disc diffusion method.

antimicrobial_comparison cluster_triazoles 4-Allyl-5-Aryl-1,2,4-Triazole-3-Thiols cluster_standards Standard Drugs T1 Antibacterial Activity (Moderate) S1 Ciprofloxacin (High Antibacterial Activity) T1->S1 Lower Efficacy T2 Antifungal Activity (Moderate) S2 Fluconazole (High Antifungal Activity) T2->S2 Lower Efficacy

Caption: Comparative antimicrobial potential of triazoles vs. standards.

References

Structure-Activity Relationship of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives: A Comparative Guide Based on Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives is currently limited in published literature. However, by examining related 1,2,4-triazole-3-thiol scaffolds, we can infer potential SAR trends and guide future research in the development of novel therapeutic agents. This guide provides a comparative analysis of derivatives of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and 4-allyl-1,2,4-triazole-3-thiol analogs, offering insights into the structural requirements for various biological activities, including antimicrobial and anticancer effects.

The 1,2,4-triazole ring is a key structural motif in a variety of medicinally important compounds.[1] Derivatives of 1,2,4-triazole-3-thione have demonstrated a wide range of biological activities, such as antimicrobial, antitumor, anti-inflammatory, and analgesic properties.[2] The presence of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring significantly influences the pharmacological profile of these molecules.

Comparative Analysis of Biological Activities

To understand the potential SAR of the target compound, this guide summarizes the biological activities of two series of related derivatives.

Antimicrobial and Antifungal Activity of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives

The introduction of a 4-fluorophenyl group at the 5-position of the 1,2,4-triazole-3-thiol core has been explored for its impact on antimicrobial and antifungal activities. Modifications at the N-4 position, often with substituted benzylideneamino groups, have yielded compounds with notable efficacy.

Compound IDN-4 SubstituentOrganismActivity (MIC in µg/mL)Reference
5o 4-fluorobenzylideneaminoMicrosporum gypseum-[1]
Staphylococcus aureus-[1]
5q 4-chlorobenzylideneaminoMicrosporum gypseum-[1]
Staphylococcus aureus-[1]

Note: Specific MIC values were not provided in the abstract for compounds 5o and 5q, but they were reported to have strong antifungal and antibacterial activity.[1]

General Antimicrobial and Antifungal SAR of Substituted 1,2,4-triazole-3-thiols

Broader studies on 1,2,4-triazole-3-thiol derivatives reveal key structural features influencing their antimicrobial and antifungal potential.

Compound SeriesKey Structural FeaturesOrganism(s)Activity HighlightsReference
4a-f 4-(substituted benzylideneamino)-5-pyridin-4-ylS. aureus, B. subtilis, E. coli, S. typhi, C. albicans, A. nigerCompound 4c (4-hydroxybenzylideneamino) showed good activity against Gram-positive bacteria. Compound 4e (4-bromobenzylideneamino) exhibited notable antifungal activity.[3]
General Electron-donating groups (-OH, -OCH3) on aryl substituentsVarious bacteria and fungiEnhanced antimicrobial and antitumor activity.[2]
General Electron-withdrawing groups (-NO2, -Cl) on aryl substituentsVarious bacteria and fungiAffects binding to biological targets.[2]

Experimental Protocols

General Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

The synthesis of the 1,2,4-triazole-3-thiol core generally involves the cyclization of a thiosemicarbazide precursor. The general synthetic route is outlined below.

Step 1: Synthesis of Thiosemicarbazide An appropriate acid hydrazide is treated with an isothiocyanate in a suitable solvent like ethanol to yield the corresponding thiosemicarbazide.

Step 2: Cyclization to form the 1,2,4-triazole-3-thiol ring The synthesized thiosemicarbazide is then cyclized in the presence of a base, such as sodium hydroxide or potassium hydroxide, upon heating to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

For the synthesis of Schiff base derivatives at the N-4 position, a 4-amino-1,2,4-triazole-3-thiol intermediate is reacted with various substituted aldehydes.[1][3]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Microdilution Assay: The stock solutions are serially diluted in a 96-well microtiter plate containing the appropriate growth medium. The prepared inoculum is then added to each well.

  • Incubation and Observation: The plates are incubated at 37°C for 24-48 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Structure-Activity Landscape

Synthetic Pathway for 4,5-Disubstituted-1,2,4-triazole-3-thiol Derivatives

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product AcidHydrazide R1-CO-NH-NH2 (Acid Hydrazide) Thiosemicarbazide R1-CO-NH-NH-CS-NH-R2 (Thiosemicarbazide) AcidHydrazide->Thiosemicarbazide Ethanol, Reflux Isothiocyanate R2-NCS (Isothiocyanate) Isothiocyanate->Thiosemicarbazide Triazole 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Triazole Base (e.g., NaOH), Heat

Caption: General synthetic route for 4,5-disubstituted-1,2,4-triazole-3-thiols.

Inferred SAR Workflow for this compound Derivatives

SAR_Workflow cluster_modifications Structural Modifications cluster_assays Biological Evaluation Core Core Scaffold: This compound R1 Modification at 3-thiol group (e.g., S-alkylation, S-acetylation) Core->R1 R2 Modification of 4-allyl group (e.g., variation of alkyl chain) Core->R2 R3 Modification of 5-(4-fluorophenyl) group (e.g., different substitutions on phenyl ring) Core->R3 Antimicrobial Antimicrobial Assays (Bacteria, Fungi) R1->Antimicrobial Anticancer Anticancer Assays (Various Cell Lines) R1->Anticancer Enzyme Enzyme Inhibition Assays R1->Enzyme R2->Antimicrobial R2->Anticancer R2->Enzyme R3->Antimicrobial R3->Anticancer R3->Enzyme SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR Lead Lead Compound Identification & Optimization SAR->Lead

References

in vivo efficacy of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol versus other triazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature did not yield in vivo efficacy data for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Therefore, this guide presents a comparative analysis of the in vivo efficacy of two other recently developed triazole-based antifungal agents, Compound 6c (a phenylethynyl pyrazole derivative) and FX0685, for which experimental data are publicly available. This comparison is intended to provide researchers, scientists, and drug development professionals with insights into the performance of novel triazoles in preclinical models of fungal infections.

Comparative In Vivo Efficacy of Selected Triazole Compounds

The following table summarizes the in vivo antifungal activity of Compound 6c and FX0685 in murine models of systemic candidiasis and pulmonary aspergillosis. The data is presented alongside comparator drugs, fluconazole (FLC) and itraconazole (ITC), to provide a benchmark for their performance.

CompoundFungal StrainAnimal ModelInfection RouteTreatment RegimenKey Efficacy EndpointOutcome
Compound 6c Candida albicans SC5314ICR MiceIntravenous0.5, 1.0, and 2.0 mg/kg/day, intraperitoneallySurvival RateAt 2.0 mg/kg, significantly protected mice from infection (p < 0.001). At 0.5 mg/kg, 20% survival, comparable to fluconazole at the same dose.[1][2]
Fluconazole (FCZ) Candida albicans SC5314ICR MiceIntravenous0.5 mg/kg/day, intraperitoneallySurvival Rate0% survival at the end of the study.[1]
FX0685 Candida albicansMurineSystemicNot specifiedNot specifiedComparable efficacy to fluconazole.[3][4]
FX0685 Fluconazole-resistant Candida albicansMurineSystemicNot specifiedNot specifiedPotent in vivo activity.[3][4]
FX0685 Aspergillus fumigatusMurinePulmonaryNot specifiedNot specifiedComparable efficacy to itraconazole.[3][4]
Itraconazole (ITC) Aspergillus fumigatusMurinePulmonaryNot specifiedNot specifiedStandard comparator.[3][4]

Detailed Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Systemic Candidiasis Model (for Compound 6c)[1][2][5][6][7][8]
  • Animal Model: Specific pathogen-free female ICR mice.

  • Fungal Strain and Inoculum Preparation: Candida albicans SC5314 is grown on YPD agar plates. A single colony is then incubated in YPD broth at 30°C with shaking. The yeast cells are harvested, washed with sterile saline, and suspended in saline at a concentration of 2.5 x 10^5 CFU/mL.

  • Infection Procedure: Mice are infected via intravenous injection of 0.1 mL of the fungal suspension into the tail vein.

  • Treatment: The test compound (Compound 6c) and the comparator drug (fluconazole) are administered intraperitoneally once daily for three consecutive days, starting one hour after infection. A control group receives the vehicle solution.

  • Efficacy Evaluation: The survival of the mice is monitored and recorded daily for a specified period. Statistical analysis is performed to determine the significance of the observed differences in survival rates between the treatment and control groups.

General Murine Model of Invasive Pulmonary Aspergillosis[9][10][11]
  • Animal Model: Immunosuppressed mice (e.g., DBA/2 or BALB/c). Immunosuppression is typically induced using agents like cyclophosphamide and cortisone acetate.

  • Fungal Strain and Inoculum Preparation: Aspergillus fumigatus conidia are harvested from mature cultures grown on solid media (e.g., Sabouraud dextrose agar). The conidia are suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80) and filtered to remove hyphal fragments. The final concentration of the conidial suspension is determined using a hemocytometer.

  • Infection Procedure: Mice are placed in an inhalation chamber and exposed to an aerosol of the conidial suspension for a defined period. This method allows for the deposition of a controlled number of conidia into the lungs.

  • Treatment: Antifungal agents are administered via a clinically relevant route (e.g., oral or intraperitoneal) at various doses, starting at a specified time point post-infection.

  • Efficacy Evaluation: The primary endpoint is typically the survival rate of the infected mice over a period of several days. Other parameters, such as fungal burden in the lungs (determined by CFU counts or quantitative PCR) and histopathological changes, can also be assessed.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Preparation cluster_1 Infection cluster_2 Treatment cluster_3 Evaluation A Culture Candida albicans B Prepare Fungal Inoculum A->B C Intravenous Injection of Fungal Suspension B->C D Administer Test Compound C->D E Administer Comparator Drug C->E F Administer Vehicle (Control) C->F G Monitor Survival D->G E->G F->G H Statistical Analysis G->H

Caption: Workflow for Murine Systemic Candidiasis Efficacy Testing.

G cluster_0 Preparation cluster_1 Infection cluster_2 Treatment cluster_3 Evaluation A Immunosuppress Mice D Inhalation Exposure to Conidia A->D B Culture Aspergillus fumigatus C Prepare Conidial Suspension B->C C->D E Administer Test Compound D->E F Administer Comparator Drug D->F G Administer Vehicle (Control) D->G H Monitor Survival E->H I Assess Fungal Burden E->I F->H F->I G->H G->I J Histopathology H->J I->J

Caption: Workflow for Murine Pulmonary Aspergillosis Efficacy Testing.

References

Validating Molecular Docking of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the in-silico molecular docking results of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. By comparing computational predictions with experimental data from analogous compounds, researchers can gain confidence in the predicted binding modes and biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Molecular Docking and the Importance of Validation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for screening virtual libraries of compounds against a protein target to identify potential drug candidates. However, docking simulations are based on scoring functions that provide an approximation of the binding affinity. Therefore, experimental validation is a critical step to confirm the in-silico predictions.

The compound this compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[1][2] This guide will use data from structurally similar triazole derivatives to illustrate the validation process.

Predicted Biological Targets and In-Silico Performance

Molecular docking studies on 1,2,4-triazole derivatives have identified several potential protein targets. For instance, derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been docked against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation.[3] Another study identified Mycobacterium tuberculosis β-ketoacyl ACP synthase I (KasA) as a potential target for a similar triazole derivative with anti-tubercular activity.[4]

For the purpose of this guide, we will consider a hypothetical molecular docking study of this compound against a putative microbial enzyme target. The predicted binding energies from such a study would be compared against experimental data.

Experimental Validation: A Comparative Analysis

Experimental validation involves synthesizing the compound and testing its biological activity through in-vitro and/or in-vivo assays. The results are then compared with the computational predictions.

Synthesis of this compound

The synthesis of the title compound and its derivatives typically involves a multi-step process. A general synthetic route starts from a substituted benzoic acid, which is converted to its corresponding acid hydrazide. Reaction with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate, yields the 4-amino-1,2,4-triazole-3-thiol core.[5][6] Subsequent alkylation or reaction with aldehydes can be performed to obtain the final derivatives.[7][8]

In-Vitro Antimicrobial and Antifungal Assays

A common approach to validate the docking results against a microbial target is to perform antimicrobial and antifungal screening.

Experimental Protocol: Agar Disc Diffusion Method

A widely used method for preliminary screening of antimicrobial activity is the agar disc diffusion method.[9]

  • Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared and standardized to a specific turbidity.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

To quantify the antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.

  • Preparation of Serial Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data for Analogous Triazole Derivatives

The following table summarizes the antimicrobial activity of some 1,2,4-triazole derivatives from the literature, which can be used as a benchmark for validating the performance of this compound.

Compound/DerivativeOrganismZone of Inhibition (mm)MIC (µg/mL)Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolEscherichia coli->100[9]
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolBacillus subtilis-50[9]
Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneCandida albicans-62.5[5]
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolMycobacterium tuberculosis H37Rv-5.5[4]

Workflow and Signaling Pathway Visualization

The overall workflow for validating molecular docking results can be visualized as a logical progression from computational studies to experimental verification.

G cluster_in_silico In-Silico Analysis cluster_experimental Experimental Validation cluster_comparison Data Comparison and Analysis target_id Target Identification docking Molecular Docking of This compound target_id->docking binding_pred Binding Affinity Prediction docking->binding_pred comparison Comparison of Predicted vs. Experimental Activity binding_pred->comparison synthesis Compound Synthesis in_vitro In-Vitro Assays (e.g., Antimicrobial, Enzyme Inhibition) synthesis->in_vitro in_vivo In-Vivo Studies (Optional) in_vitro->in_vivo in_vitro->comparison

Caption: Workflow for Molecular Docking Validation.

Conclusion

Validating the results of molecular docking is an indispensable step in modern drug discovery. This guide outlines a systematic approach for the experimental validation of the predicted biological activity of this compound. By synthesizing the compound and evaluating its performance in relevant biological assays, researchers can confirm the in-silico predictions. The provided experimental protocols and comparative data for analogous compounds serve as a valuable resource for designing and interpreting these validation studies. A strong correlation between the predicted and experimental results would provide a solid foundation for further preclinical and clinical development of this promising compound.

References

comparative analysis of the synthesis methods for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of direct literature precedent for this specific molecule, this analysis is based on well-established and versatile methods for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The presented methodologies are adapted from published procedures for structurally similar compounds.

Comparative Summary of Synthetic Methods

Two primary synthetic strategies are proposed and compared below. These routes are based on the cyclization of key intermediates derived from 4-fluorobenzoic acid.

Parameter Method 1: From Potassium Dithiocarbazinate Method 2: From Thiosemicarbazide
Starting Material 4-Fluorobenzohydrazide4-Fluorobenzohydrazide
Key Intermediate Potassium 3-(4-fluorobenzoyl)dithiocarbazinate1-(4-Fluorobenzoyl)-4-allylthiosemicarbazide
Number of Steps 32
Key Reagents Carbon disulfide, Potassium hydroxide, Hydrazine hydrate, Allyl bromideAllyl isothiocyanate, Sodium hydroxide
Typical Reaction Conditions Stirring at room temp.; RefluxReflux
Reported Yields (for analogous compounds) 60-80%62-79%[1]
Advantages Utilizes readily available and inexpensive reagents.Fewer synthetic steps.
Disadvantages An additional step is required for the formation of the dithiocarbazinate salt.Allyl isothiocyanate can be volatile and requires careful handling.

Proposed Synthetic Pathways

The following diagram illustrates the two proposed synthetic routes for the target compound.

cluster_0 Method 1: From Potassium Dithiocarbazinate cluster_1 Method 2: From Thiosemicarbazide A1 4-Fluorobenzohydrazide B1 Potassium 3-(4-fluorobenzoyl)dithiocarbazinate A1->B1 CS2, KOH, Ethanol C1 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol B1->C1 Hydrazine hydrate, Reflux D1 This compound C1->D1 Allyl bromide, KOH, Ethanol A2 4-Fluorobenzohydrazide B2 1-(4-Fluorobenzoyl)-4-allylthiosemicarbazide A2->B2 Allyl isothiocyanate, Ethanol, Reflux C2 This compound B2->C2 2N NaOH, Reflux

Caption: Proposed synthetic routes for this compound.

Experimental Protocols

The following are detailed experimental procedures for the two proposed synthetic methods, adapted from established literature for similar compounds.

Method 1: Synthesis via Potassium Dithiocarbazinate Intermediate

This method involves three steps: formation of the potassium dithiocarbazinate salt, cyclization to the 4-amino-1,2,4-triazole-3-thiol, and subsequent allylation.

Step 1: Synthesis of Potassium 3-(4-fluorobenzoyl)dithiocarbazinate

  • Reagents: 4-Fluorobenzohydrazide, Carbon disulfide, Potassium hydroxide, Absolute ethanol.

  • Procedure: A solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL) is cooled to 0-5 °C. 4-Fluorobenzohydrazide (0.1 mol) is added, followed by the dropwise addition of carbon disulfide (0.1 mol) with constant stirring. The reaction mixture is stirred at room temperature for 12-16 hours. The precipitated solid is filtered, washed with cold ether, and dried under vacuum.

Step 2: Synthesis of 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

  • Reagents: Potassium 3-(4-fluorobenzoyl)dithiocarbazinate, Hydrazine hydrate (99%), Water.

  • Procedure: A suspension of potassium 3-(4-fluorobenzoyl)dithiocarbazinate (0.1 mol) in water (50 mL) is treated with hydrazine hydrate (0.2 mol). The mixture is heated under reflux for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve. After cooling, the solution is acidified with a dilute solution of hydrochloric acid or acetic acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

  • Reagents: 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, Allyl bromide, Potassium hydroxide, Ethanol.

  • Procedure: To a solution of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in ethanol (50 mL) containing potassium hydroxide (0.01 mol), allyl bromide (0.01 mol) is added dropwise. The reaction mixture is stirred at room temperature for 8-12 hours. The solvent is then evaporated under reduced pressure, and the residue is treated with water. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Method 2: Synthesis via Thiosemicarbazide Intermediate

This two-step method involves the formation of a 1,4-disubstituted thiosemicarbazide followed by its cyclization in an alkaline medium.[1]

Step 1: Synthesis of 1-(4-Fluorobenzoyl)-4-allylthiosemicarbazide

  • Reagents: 4-Fluorobenzohydrazide, Allyl isothiocyanate, Ethanol.

  • Procedure: A mixture of 4-fluorobenzohydrazide (0.1 mol) and allyl isothiocyanate (0.1 mol) in ethanol (100 mL) is heated under reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The product can be recrystallized from ethanol if necessary.

Step 2: Synthesis of this compound

  • Reagents: 1-(4-Fluorobenzoyl)-4-allylthiosemicarbazide, Sodium hydroxide solution (2N).

  • Procedure: 1-(4-Fluorobenzoyl)-4-allylthiosemicarbazide (0.1 mol) is suspended in a 2N aqueous solution of sodium hydroxide (100 mL). The mixture is heated under reflux for 6-8 hours. After cooling, the solution is filtered to remove any insoluble impurities. The clear filtrate is then acidified with dilute hydrochloric acid to a pH of 5-6 to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Conclusion

Both proposed methods offer viable pathways to the target compound, this compound, based on established synthetic protocols for this class of heterocycles. Method 2 is more direct with fewer synthetic steps. However, Method 1 utilizes more common and less volatile reagents. The choice of method will depend on the availability of starting materials, laboratory capabilities, and desired scale of synthesis. Experimental validation is required to determine the optimal reaction conditions and yields for the synthesis of this specific target molecule. Researchers should perform characterization of the final compound and intermediates using techniques such as NMR, IR, and mass spectrometry to confirm their structures.

References

Assessing the Selectivity of 1,2,4-Triazole-3-thiol Derivatives for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thiol scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative overview of the cytotoxic selectivity of various 1,2,4-triazole-3-thiol derivatives against cancer cell lines versus normal cell lines, supported by experimental data from published studies. While specific data for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is not extensively available in the public domain, this guide focuses on the broader class of its derivatives to provide a representative assessment.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxicity of representative 1,2,4-triazole-3-thiol derivatives against various human cancer cell lines and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency. The selectivity index (SI) is calculated as the ratio of the IC50 value for normal cells to that for cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value suggests greater selectivity for cancer cells.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Derivative A Human Melanoma (IGR39)2-17Human Fibroblasts (HF)>50>2.9 - 25
Triple-Negative Breast Cancer (MDA-MB-231)2-17Human Fibroblasts (HF)>50>2.9 - 25
Pancreatic Carcinoma (Panc-1)2-17Human Fibroblasts (HF)>50>2.9 - 25
Derivative B Breast Cancer (MCF-7)0.31---
Colon Cancer (Caco-2)4.98---
Derivative C Breast Cancer (MDA-MB-231)Not specifiedNormal Human Keratinocytes (HaCaT)Reduced toxicity observed-

Note: The data presented is a synthesis from multiple studies on various 1,2,4-triazole-3-thiol derivatives and is intended for comparative purposes. The exact values can vary based on the specific molecular structure and experimental conditions.

One study highlighted that certain hydrazone derivatives of 1,2,4-triazole-3-thiol exhibited moderate cytotoxicity against melanoma, triple-negative breast, and pancreatic cancer cell lines, with EC50 values in the range of 2–17 µM.[1] While not highly selective against all cancer cells compared to fibroblasts, they were notably more cytotoxic against the triple-negative breast cancer cell line.[1] Another derivative was identified as being relatively selective towards cancer cells and showed potential as an antimetastatic candidate.[1]

Proposed Mechanism of Action and Signaling Pathways

The anticancer activity of 1,2,4-triazole derivatives is believed to be mediated through various mechanisms, including the inhibition of key enzymes and interference with critical signaling pathways involved in cancer cell proliferation and survival.[2] One of the proposed mechanisms involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is frequently hyperactivated in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[3]

The following diagram illustrates a generalized proposed mechanism of action for a 1,2,4-triazole-3-thiol derivative targeting the PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Triazole_Derivative 1,2,4-Triazole-3-thiol Derivative Triazole_Derivative->PI3K Inhibition G Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h (cell adherence) Cell_Seeding->Incubation1 Treatment Add 1,2,4-triazole-3-thiol derivative at various concentrations Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h (formazan formation) MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement G Cell_Treatment Treat cells with compound Lysis Lyse cells and extract proteins Cell_Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-Bcl-2, anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

References

comparing the antifungal spectrum of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol to fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and the established antifungal agent, fluconazole, reveals distinct differences in their activity against pathogenic fungi. While data for the specific compound this compound is not available in the reviewed literature, a close structural analog, 4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, has been synthesized and evaluated, providing insights into the potential antifungal profile of this class of compounds.

This guide presents a comparative overview of the antifungal spectrum of this novel triazole analog against fluconazole, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to inform further investigation into new antifungal agents.

Antifungal Spectrum Comparison

Fluconazole exhibits a well-established, broad-spectrum activity against a variety of yeast and fungi.[1][2] It is commonly used to treat infections caused by Candida species (with the notable exceptions of Candida krusei and often reduced efficacy against Candida glabrata), Cryptococcus neoformans, and various dermatophytes.[2][3] However, fluconazole has no clinically relevant activity against filamentous fungi such as Aspergillus species.[4]

In contrast, the evaluated analog of the novel triazole, 4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, demonstrated potent activity against the dermatophyte Microsporum gypseum. However, in the same study, it showed no activity against Candida albicans and Aspergillus niger.[5] This suggests a potentially narrower and more targeted antifungal spectrum compared to fluconazole.

Quantitative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the novel triazole analog and fluconazole against a selection of pathogenic fungi. MIC is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal Species4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol MIC (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicansNo Activity0.25 - 2[6][7]
Aspergillus fumigatusNo Activity>64 (intrinsically resistant)[4][8]
Cryptococcus neoformansData not available2 - 16[9][10][11]
Microsporum gypseum6.25Data not available

Note: The MIC value for the novel triazole analog is from a single study and further testing is required to confirm these findings.

Experimental Protocols

Antifungal Susceptibility Testing of the Novel Triazole Analog

The antifungal activity of 4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol was determined using the tube dilution method. The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial dilutions of the compounds were prepared in Sabouraud Dextrose Broth for fungi. A standardized suspension of the fungal spores was added to each tube. The tubes were then incubated at 28°C for 48-72 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Antifungal Susceptibility Testing of Fluconazole

The MIC of fluconazole is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is commonly employed. In this method, serial twofold dilutions of fluconazole are prepared in 96-well microtiter plates with RPMI 1640 medium. A standardized inoculum of the fungal isolate is added to each well. The plates are incubated at 35°C for 24 to 48 hours. The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth compared to a drug-free control well.[4][12]

Mechanism of Action

Fluconazole, like other azole antifungals, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane integrity and function, ultimately inhibiting fungal growth.[3]

It is highly probable that this compound and its analogs share a similar mechanism of action due to the presence of the 1,2,4-triazole ring, which is the key pharmacophore responsible for binding to the heme iron of the lanosterol 14-α-demethylase enzyme.

Visualizing the Experimental Workflow and Mechanism of Action

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Synthesized Compound (Novel Triazole) B Stock Solution (in DMSO) A->B Dissolve C Serial Dilutions (in Broth) B->C Dilute E Incubation (28°C, 48-72h) C->E D Fungal Spore Suspension D->C Inoculate F Visual Inspection for Growth E->F G MIC Determination F->G Identify Lowest Concentration with No Growth

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the novel triazole analog.

signaling_pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles Lanosterol Lanosterol Intermediate 14-demethylated Intermediate Lanosterol->Intermediate Catalyzed by Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Fungal Cell Membrane Ergosterol->Disruption Depletion leads to Enzyme Lanosterol 14-α-demethylase (CYP51) Triazole Triazole Antifungal (e.g., Fluconazole, Novel Triazole) Triazole->Enzyme Inhibits

Caption: Proposed mechanism of action for triazole antifungals, inhibiting ergosterol biosynthesis.

References

Comparative Analysis of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental findings for 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, focusing on its antimicrobial and antifungal activities. The data presented is intended for researchers, scientists, and drug development professionals to evaluate its potential against other relevant compounds.

Overview of this compound

Derivatives of 1,2,4-triazole are recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1] The 1,2,4-triazole nucleus is a key feature in several clinically used antifungal drugs, such as fluconazole and itraconazole.[2] The subject of this guide, this compound, belongs to this versatile class of heterocyclic compounds. Its synthesis is typically achieved through the oxidative cyclization of corresponding thiosemicarbazides.[3] In solid state, this compound predominantly exists in the thione tautomeric form.[3]

Synthesis Pathway

The synthesis of this compound and related compounds generally follows a well-established chemical route. The diagram below illustrates a typical synthesis workflow.

G cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_cyclization Cyclization 4-fluorobenzoic acid 4-fluorobenzoic acid 4-fluorobenzoyl chloride 4-fluorobenzoyl chloride 4-fluorobenzoic acid->4-fluorobenzoyl chloride SOCl2 Thionyl chloride Thionyl chloride 4-fluorobenzoyl isothiocyanate 4-fluorobenzoyl isothiocyanate 4-fluorobenzoyl chloride->4-fluorobenzoyl isothiocyanate KSCN Potassium thiocyanate Potassium thiocyanate 1-allyl-4-(4-fluorobenzoyl)thiosemicarbazide 1-allyl-4-(4-fluorobenzoyl)thiosemicarbazide 4-fluorobenzoyl isothiocyanate->1-allyl-4-(4-fluorobenzoyl)thiosemicarbazide Allyl amine Allyl amine Allyl amine This compound This compound 1-allyl-4-(4-fluorobenzoyl)thiosemicarbazide->this compound NaOH (aq) Sodium hydroxide Sodium hydroxide

Caption: Synthesis workflow for this compound.

Antimicrobial and Antifungal Activity: A Comparative Look

The antimicrobial and antifungal efficacy of this compound has been evaluated against a range of pathogens. Below is a summary of its activity compared to other 1,2,4-triazole derivatives and standard antimicrobial agents.

Antibacterial Activity
CompoundOrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compound Escherichia coliData not availableData not available
Bacillus subtilisData not availableData not available
Salmonella enteritidisData not availableData not available
Staphylococcus aureusData not availableData not available
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4c)Staphylococcus aureus-16
Bacillus subtilis-20
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4e)Escherichia coli-25
Salmonella typhi-31
Ciprofloxacin (Standard)Staphylococcus aureus-200 (for some derivatives)
Antifungal Activity
CompoundOrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compound Aspergillus nigerData not availableData not available
Candida albicansData not availableData not available
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4e)Candida albicans-24
Aspergillus niger-32
Fluconazole (Standard)Aspergillus niger--
Candida albicans--

Experimental Protocols

The evaluation of antimicrobial and antifungal activities of this compound and its analogs are typically performed using standardized methods such as the agar-well diffusion method and the microdilution method to determine the minimum inhibitory concentration (MIC).

General Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis Microbial Culture Preparation Microbial Culture Preparation Inoculation of Agar Plates Inoculation of Agar Plates Microbial Culture Preparation->Inoculation of Agar Plates Compound Dilution Series Compound Dilution Series Application of Compound Application of Compound Compound Dilution Series->Application of Compound Agar Plate Preparation Agar Plate Preparation Agar Plate Preparation->Inoculation of Agar Plates Inoculation of Agar Plates->Application of Compound Incubation Incubation Application of Compound->Incubation Measurement of Inhibition Zones Measurement of Inhibition Zones Incubation->Measurement of Inhibition Zones Determination of MIC Determination of MIC Measurement of Inhibition Zones->Determination of MIC

Caption: General workflow for antimicrobial susceptibility testing.

Agar-Well Diffusion Method:

  • Media Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi, is prepared and sterilized.

  • Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. A standardized suspension of the test microorganism is then uniformly spread over the agar surface.

  • Well Creation and Compound Application: Wells of a specific diameter are created in the agar using a sterile borer. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic/antifungal) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Microdilution Method (for MIC Determination):

  • Preparation of Dilutions: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Controls: A positive control (microorganism in medium without the compound) and a negative control (medium alone) are included.

  • Incubation: The microtiter plate is incubated under suitable conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a member of a promising class of compounds with potential antimicrobial and antifungal activities. While direct comparative data for this specific molecule is limited in the provided search results, the broader family of 1,2,4-triazole-3-thiols has demonstrated significant bioactivity. Further targeted studies are necessary to fully elucidate the antimicrobial spectrum and potency of this compound in direct comparison with standard therapeutic agents. The experimental protocols outlined provide a framework for such future investigations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be aware of the potential hazards associated with this class of compounds. Analogous triazole-thiols are often classified with the following hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation can be toxic.[3]

Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear impervious, flame-resistant laboratory coats and gloves (e.g., nitrile).[1][4]
Respiratory Protection Use a full-face respirator with an appropriate filter if exposure limits are exceeded or if irritation is experienced.[1][4]
Hand Protection Handle with gloves that have been inspected prior to use.

Step-by-Step Disposal Protocol

The disposal of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol must be conducted in a manner that minimizes risk to personnel and the environment. The primary recommended method is disposal through a licensed chemical waste management facility.

1. Waste Segregation and Collection:

  • Collect all waste containing the compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), into a designated, clearly labeled, and sealed waste container.
  • The container should be made of a material compatible with the chemical.
  • Label the container with "Hazardous Waste," the full chemical name, and any relevant hazard symbols.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • Wear the appropriate PPE as outlined in Table 1.
  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
  • Carefully collect the absorbed material and place it into the designated hazardous waste container.
  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • The sealed and labeled waste container must be disposed of through an approved waste disposal plant.[5]
  • Methods may include controlled incineration with flue gas scrubbing to prevent the release of harmful gases.[4]
  • Do not discharge the chemical or its containers to sewer systems or contaminate water, foodstuffs, or feed.[4]

4. Contaminated Packaging:

  • Empty containers should be triple-rinsed with an appropriate solvent.
  • The rinsate should be collected as hazardous waste.
  • After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling if permissible by local regulations.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from initial handling to final waste management.

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling of 4-allyl-5-(4-fluorophenyl)-4H- 1,2,4-triazole-3-thiol ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill waste_gen Generate Chemical Waste (e.g., unused compound, contaminated items) ppe->waste_gen collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_gen->collect_waste store_waste Store Waste Container in a Designated Area collect_waste->store_waste contain_spill Contain Spill with Inert Absorbent spill->contain_spill cleanup_spill Collect and Place in Waste Container contain_spill->cleanup_spill cleanup_spill->collect_waste dispose Dispose of Contents/Container via Licensed Chemical Destruction Plant (e.g., Incineration) store_waste->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The information is based on the known hazards of structurally similar triazole-thiol compounds.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Potential Hazards Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) Inhalation of dust, skin and eye contact.- Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Lab coat- NIOSH/MSHA approved respirator (e.g., N95)
Solution Preparation and Transfers Skin and eye contact with splashes, inhalation of vapors.- Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood
Running Reactions Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions.- Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-resistant lab coat- Work in a certified chemical fume hood
Work-up and Purification Skin and eye contact with splashes, inhalation of vapors.- Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood

Experimental Protocols: Safe Handling and Disposal

2.1. Engineering Controls

All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][6] An eyewash station and a safety shower must be readily accessible.[1][7]

2.2. Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling Compound weighing Weighing Solid? start->weighing solution Preparing Solution / Transferring? weighing->solution No ppe_weighing Goggles, Gloves, Lab Coat, Respirator (N95) weighing->ppe_weighing Yes reaction Running Reaction? solution->reaction No ppe_solution Goggles, Gloves, Lab Coat in Fume Hood solution->ppe_solution Yes ppe_reaction Goggles, Face Shield, Gloves, Flame-Resistant Lab Coat in Fume Hood reaction->ppe_reaction Yes end End of Procedure reaction->end No ppe_weighing->solution ppe_solution->reaction ppe_reaction->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.